4',4'''-Di-O-methylcupressuflavone
Description
Properties
IUPAC Name |
8-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-17-7-3-15(4-8-17)25-13-23(37)27-19(33)11-21(35)29(31(27)41-25)30-22(36)12-20(34)28-24(38)14-26(42-32(28)30)16-5-9-18(40-2)10-6-16/h3-14,33-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLYCKXVTYBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of 4',4'''-Di-O-methylcupressuflavone: A Technical Overview for Scientific Professionals
An In-depth Guide on the Isolation, Characterization, and Biological Significance of a Promising Biflavonoid
This technical guide provides a comprehensive overview of the discovery and characterization of 4',4'''-Di-O-methylcupressuflavone, a naturally occurring biflavonoid. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey from natural product isolation to the exploration of its potential therapeutic activities. This guide details the initial discovery, methods of isolation, and structural elucidation, and discusses its potential biological relevance based on studies of related compounds.
Introduction to this compound
This compound is a biflavonoid, a class of compounds composed of two flavonoid units linked together. Its chemical structure is based on the cupressuflavone (B190865) core, with methyl groups attached at the 4'- and 4'''- positions of the two apigenin-like moieties. The presence and position of these methyl groups can significantly influence the molecule's biological activity.
The initial discovery of this compound was a result of phytochemical investigations into plants traditionally used in folk medicine, highlighting the importance of ethnobotany in modern drug discovery.
The Initial Discovery from a Natural Source
The first documented isolation of this compound was from the plant species Phyllanthus sellowianus.[1] This discovery was reported by O. Hnatyszyn, G. Ferraro, and J. D. Coussio in a 1987 publication in the Journal of Natural Products.[2] Subsequent research has also identified its presence in another species of the same genus, Phyllanthus niruri.[3] The genus Phyllanthus is well-known for its rich diversity of bioactive secondary metabolites.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₂₂O₁₀ | [4] |
| Molecular Weight | 566.5 g/mol | [4] |
| CAS Number | 74336-91-7 | [4] |
| Appearance | Yellow powder | [4] |
| Purity | >98% (as commercially available) | [4] |
Experimental Protocols: From Plant to Pure Compound
A Generalized Workflow for Isolation and Purification
The following diagram illustrates a typical workflow for the extraction and isolation of biflavonoids from a plant source.
Detailed Methodological Steps
-
Plant Material Collection and Preparation: The starting material, such as the aerial parts of Phyllanthus sellowianus, is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is subjected to maceration with a suitable organic solvent like acetone or methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of secondary metabolites.
-
Concentration: The resulting extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to fractionation, often through liquid-liquid partitioning with solvents of increasing polarity, to separate compounds based on their solubility. This is followed by column chromatography using stationary phases like silica gel or Sephadex LH-20.
-
Purification: Fractions containing the compound of interest, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The definitive structure of the isolated compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. While the specific NMR data from the original publication is not publicly accessible, a certificate of analysis for a commercial sample confirms that its NMR is consistent with the proposed structure.[4]
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities and signaling pathways of this compound are limited, research on the parent compound, cupressuflavone, and other related biflavonoids provides valuable insights into its potential therapeutic applications.
Anti-inflammatory and Analgesic Effects
Cupressuflavone has demonstrated significant analgesic and anti-inflammatory properties.[5][6] Studies have shown that it can dose-dependently inhibit the writhing response in mice and increase reaction time in the hot plate model, indicating its analgesic effects.[5] Its anti-inflammatory activity is evidenced by the inhibition of carrageenan-induced paw edema.[6]
The proposed anti-inflammatory mechanism of cupressuflavone involves the downregulation of key pro-inflammatory mediators. This signaling cascade is depicted in the diagram below.
Cupressuflavone has been shown to reduce the plasma levels of prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5]
Other Potential Activities
Biflavonoids, as a class, are known to exhibit a wide range of pharmacological effects.[4][7] These include:
-
Antioxidant activity: Many biflavonoids are potent antioxidants, capable of scavenging free radicals.[4]
-
Antimicrobial and Antiviral effects: Various biflavonoids have demonstrated activity against bacteria, fungi, and viruses.[4][8]
-
Anticancer properties: Some biflavonoids have been shown to inhibit the proliferation of cancer cells.[4][8]
-
α-Glucosidase inhibition: Certain biflavonoids can inhibit the α-glucosidase enzyme, suggesting potential applications in the management of type 2 diabetes.[7][9]
Further research is warranted to investigate whether this compound shares these biological activities.
Summary and Future Directions
The discovery of this compound from Phyllanthus sellowianus is a testament to the value of natural product research. While its own biological activity profile is yet to be extensively studied, the known anti-inflammatory and other therapeutic effects of its parent compound, cupressuflavone, and other related biflavonoids suggest that it is a promising candidate for further investigation.
Future research should focus on:
-
Total synthesis: Developing a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and structure-activity relationship (SAR) studies.
-
In-depth biological screening: A comprehensive evaluation of its anti-inflammatory, anticancer, antiviral, and metabolic activities is crucial to uncover its therapeutic potential.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be essential for its development as a potential therapeutic agent.
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the discovery and potential of this compound, encouraging further exploration of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ChemFaces Product List - ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and analgesic activities of cupressuflavone from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to 4',4'''-Di-O-methylcupressuflavone (CAS: 74336-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid, a class of secondary metabolites known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, potential biological activities, and relevant experimental protocols. Due to the limited direct research on this specific molecule, this guide also incorporates data from structurally related compounds to infer its potential therapeutic applications and mechanisms of action.
Physicochemical Properties
This compound is a yellow powder.[[“]] It is a derivative of cupressuflavone (B190865), characterized by the presence of two methoxy (B1213986) groups at the 4' and 4''' positions of the conjoined flavonoid moieties.
| Property | Value | Reference |
| CAS Number | 74336-91-7 | [[“]][2][3] |
| Molecular Formula | C32H22O10 | [[“]][2][3] |
| Molecular Weight | 566.51 g/mol | [[“]][2] |
| Appearance | Yellow powder | [[“]] |
| Purity | >98% (Commercially available) | [[“]] |
| Solubility | Soluble in Chloroform, Dichloromethane | [4] |
| Storage | Store in a sealed, cool, and dry condition | [[“]] |
Natural Occurrence
This compound has been isolated from the following plant species:
Potential Biological Activities and Therapeutic Applications
Direct experimental data on the biological activities of this compound are limited. However, based on studies of structurally similar biflavonoids, several potential therapeutic applications can be inferred.
Antiangiogenic Activity
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Several methylated derivatives of cupressuflavone isolated from Araucaria columnaris have demonstrated antiangiogenic activity against Calf Pulmonary Arterial Endothelial (CPAE) cells.[7]
| Compound | IC50 (µg/mL) against CPAE cells |
| 4',4''',7,7"-tetra-O-methylcupressuflavone | 272.95 ± 7.05 |
| 4',7,7"-tri-O-methylcupressuflavone | 39.5 ± 1.44 |
| 4''',7-di-O-methylcupressuflavone | 66.13 ± 15.96 |
Given that methylation patterns influence the antiangiogenic activity of cupressuflavone derivatives, it is plausible that this compound also possesses antiangiogenic properties.
α-Glucosidase Inhibitory Activity
Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. A study investigating the α-glucosidase inhibitory potential of biflavonoids demonstrated that 4''',7-di-O-methylcupressuflavone, an isomer of the target compound, exhibited inhibitory activity.[8][9]
| Compound | IC50 (µM) against α-glucosidase |
| 4''',7-di-O-methylcupressuflavone | 537.98 ± 2.35 |
| 7-O-methylcupressuflavone | 78.32 ± 0.52 |
This suggests that this compound may also act as an α-glucosidase inhibitor.
Potential Mechanisms of Action: Modulation of Signaling Pathways
Flavonoids and biflavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. Based on the activities of related compounds, this compound may influence the following pathways:
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Many flavonoids have been shown to inhibit the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Flavonoids have been reported to modulate MAPK signaling, often leading to anti-proliferative and pro-apoptotic effects.
Caption: Proposed modulation of the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of this compound.
Isolation and Purification of this compound
This protocol describes a general procedure for the isolation of biflavonoids from plant material, which can be adapted for the extraction of this compound from Phyllanthus species.
Caption: General workflow for isolation and purification.
Methodology:
-
Extraction: Air-dried and powdered plant material is macerated with a suitable solvent (e.g., acetone or methanol) at room temperature. The process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined filtrates are concentrated under reduced pressure to yield the crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity.
-
Purification: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or size exclusion chromatography (e.g., Sephadex LH-20).
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Antiangiogenic Activity Assay (CPAE Cell Proliferation Assay)
This protocol outlines a method to assess the anti-proliferative effect of this compound on endothelial cells.
Methodology:
-
Cell Culture: Calf Pulmonary Arterial Endothelial (CPAE) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%). A vehicle control (DMSO) and a positive control (a known angiogenesis inhibitor) are included.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the α-glucosidase inhibitory activity of this compound.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Compound Incubation: The enzyme solution is pre-incubated with various concentrations of this compound for a short period at 37°C. Acarbose is used as a positive control.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation and Reaction Termination: The mixture is incubated at 37°C. The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.
Conclusion
This compound is a biflavonoid with significant therapeutic potential, particularly in the areas of anticancer and antidiabetic research. While direct experimental evidence for its biological activities is still emerging, data from closely related compounds strongly suggest its potential as an antiangiogenic and α-glucosidase inhibitory agent. The proposed mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore the pharmacological properties of this promising natural product. Further in-depth studies are warranted to fully elucidate its therapeutic efficacy and mechanism of action for potential drug development.
References
- 1. consensus.app [consensus.app]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and analgesic activities of cupressuflavone from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Solubility of 4',4'''-Di-O-methylcupressuflavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the biflavonoid 4',4'''-Di-O-methylcupressuflavone. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive understanding of flavonoid solubility in general, qualitative solubility information for structurally related compounds, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively work with this and similar compounds.
Introduction to this compound and Flavonoid Solubility
This compound is a naturally occurring biflavonoid that has been isolated from various plant sources, including Phyllanthus sellmianus[1]. Biflavonoids, which are dimers of flavonoid units, are known for a range of pharmacological activities[2][3][4]. The solubility of these compounds is a critical parameter in their extraction, purification, formulation, and biological activity testing.
The solubility of flavonoids is influenced by several factors, including the number and position of hydroxyl and methoxyl groups, the presence of glycosidic linkages, and the nature of the solvent (polarity, hydrogen bonding capacity). Generally, increasing the number of hydroxyl groups tends to increase polarity and solubility in polar solvents, while methylation can increase lipophilicity and enhance solubility in less polar organic solvents.
Solubility Profile of Methylated Biflavonoids
Table 1: Qualitative Solubility of Structurally Related Methylated Biflavonoids
| Compound Class/Name | Solvent(s) in which Soluble | Source(s) |
| Methylated Cupressuflavone Derivatives | Acetone | [2][3] |
| Methylated Cupressuflavone Derivatives | Methanol | [2] |
| General Flavonoids | Acetone | [5][6] |
| General Flavonoids | Acetonitrile (B52724) | [5][6] |
| General Flavonoids | Ethanol | [6][7][8] |
| General Flavonoids | Ethyl Acetate | [6][9][7] |
| General Flavonoids | Dimethyl Sulfoxide (DMSO) | [10] |
Based on this information, it is anticipated that this compound will exhibit good solubility in moderately polar organic solvents such as acetone, methanol, and potentially other solvents like acetonitrile and ethyl acetate. For biological assays, preparing a concentrated stock solution in a solvent like DMSO is a common practice.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a flavonoid like this compound, based on the widely used shake-flask method followed by HPLC analysis.[5][7]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., acetone, methanol, ethanol, acetonitrile, water)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[11] The time to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.[11]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid.[5]
-
Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (absorbance vs. concentration).
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a flavonoid compound.
References
- 1. This compound CAS#: 74336-91-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e-journal.undikma.ac.id [e-journal.undikma.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. who.int [who.int]
Preliminary Bioactivity Screening of 4',4'''-Di-O-methylcupressuflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid, a class of compounds known for their diverse pharmacological activities. This technical guide provides a consolidated overview of the preliminary bioactivity screening of this compound, with a focus on its cytotoxic and antioxidant properties. Due to limited direct studies on its antimicrobial and anti-inflammatory effects, this guide also outlines general experimental protocols for evaluating these potential activities. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided, supplemented by workflow diagrams generated using Graphviz.
Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and related compounds.
Table 1: Cytotoxic Activity of Cupressuflavone (B190865) Derivatives
| Compound | Cell Line | IC50 (µM) | IC50 (µg/mL) | Activity Level | Reference |
| This compound | Not Specified in available abstracts | Not Specified | Not Specified | Not Specified | |
| 7,4'-di-O-methylcupressuflavone | MCF-7 | 11.54 ± 3.4 | - | Very Active | [1] |
| 7-O-methylcupressuflavone | MCF-7 | 3.40 ± 0.3 | - | Very Active | [1] |
| 7,4',7'',4'''-tetra-O-methylcupressuflavone | CPAE | - | 272.95 ± 7.05 | Weak | [2] |
| 7,4',7''-tri-O-methylcupressuflavone | CPAE | - | 39.5 ± 1.44 | High | [2] |
| 7,4'''-di-O-methylcupressuflavone | CPAE | - | 66.13 ± 15.96 | High | [2] |
Activity levels are categorized according to the National Cancer Institute (NCI) standards: IC50 < 20 µM is considered very active, 21-200 µM is moderately active, and 201-500 µM is weakly active.[1]
Table 2: Antioxidant Activity of Cupressuflavone Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Activity Level | Reference |
| This compound | > 100 | Weak | [2] |
| 7,4',7'',4'''-tetra-O-methylcupressuflavone | > 100 | Weak | [2] |
| 7,4',7''-tri-O-methylcupressuflavone | > 100 | Weak | [2] |
| 7,4'''-di-O-methylcupressuflavone | > 100 | Weak | [2] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)[1]
-
Complete cell culture medium (e.g., DMEM with 20% FBS and antibiotics)[2]
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][4]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 595 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of sample / Absorbance of control) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1]
Antioxidant Activity Screening: DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle of the assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow. The decrease in absorbance is measured to quantify the radical scavenging activity.[5][6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
96-well plates or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5]
-
Sample Preparation: Prepare serial dilutions of this compound in the same solvent used for the DPPH solution.
-
Reaction Mixture:
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[5][6]
-
Absorbance Measurement: After incubation, measure the absorbance of each sample at 517 nm.[5][7] A control containing the solvent and DPPH solution, and a blank containing only the solvent should also be measured.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[6] % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the compound.
Visualizations
Experimental Workflows
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Discussion and Future Directions
The preliminary screening data suggests that while this compound exhibits weak antioxidant activity, its methylated cupressuflavone analogues have shown significant cytotoxic potential against various cancer cell lines. This warrants further investigation into the cytotoxic mechanism of this compound.
Antimicrobial Activity Screening
Limited data is available on the direct antimicrobial properties of this compound. A general approach to assess this would involve standard methods such as:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Agar Disk Diffusion Assay: As a preliminary screening method to observe zones of inhibition.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of this compound is largely unexplored. In vitro assays could include:
-
Nitric Oxide (NO) Inhibition Assay: Using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the inhibition of NO production.
-
Cytokine Release Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells using ELISA or other immunoassays.
Conclusion
This technical guide consolidates the currently available preliminary bioactivity data for this compound, focusing on its cytotoxic and antioxidant properties. While the compound shows promise as a potential cytotoxic agent, further studies are required to fully elucidate its pharmacological profile, particularly its antimicrobial and anti-inflammatory activities. The provided experimental protocols and workflows serve as a foundation for researchers to conduct these further investigations.
References
Potential Therapeutic Targets of 4',4'''-Di-O-methylcupressuflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 4',4'''-Di-O-methylcupressuflavone, a naturally occurring biflavonoid, and its potential as a therapeutic agent. This document summarizes key findings from preclinical research, focusing on its identified biological activities, potential molecular targets, and associated signaling pathways. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Core Biological Activities and Potential Therapeutic Areas
This compound, isolated from plants such as Phyllanthus niruri Linn and Araucaria columnaris, belongs to the cupressuflavone (B190865) class of biflavonoids.[1][2] In vitro and in silico studies have highlighted its potential in several therapeutic areas, primarily centered around its anti-cancer, anti-inflammatory, and anti-diabetic properties.
-
Anti-Cancer Activity: Derivatives of cupressuflavone have demonstrated cytotoxic effects against various cancer cell lines. This suggests a potential role in oncology, particularly in inhibiting tumor growth and proliferation.[1][3]
-
Anti-Inflammatory Effects: The compound is recognized as an anti-inflammatory agent, with the broader class of biflavonoids known to modulate key inflammatory pathways.[4][5] This points to its potential use in managing chronic inflammatory diseases.
-
α-Glucosidase Inhibition: In silico and in vitro studies have identified α-glucosidase as a direct target of cupressuflavone derivatives, indicating a possible therapeutic application in the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and its close structural analogs.
Table 1: Cytotoxicity Data for Cupressuflavone Derivatives
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| 4',4''',7,7"-tetra-O-methylcupressuflavone | CPAE | MTT Assay | 272.95 ± 7.05 µg/mL | [3] |
| 4',7,7"-tri-O-methylcupressuflavone | CPAE | MTT Assay | 39.5 ± 1.44 µg/mL | [3] |
| 4''',7-di-O-methylcupressuflavone | CPAE | MTT Assay | 66.13 ± 15.96 µg/mL | [3] |
| AC1 biflavone | AGS (gastric cancer) | Cytotoxicity Assay | 90.58 µM | [8] |
CPAE: Calf Pulmonary Arterial Endothelial cells
Table 2: Enzyme Inhibition Data for Cupressuflavone Derivatives
| Compound | Target Enzyme | Assay | IC₅₀ | Reference |
| 7-O-methylcupressuflavone | α-glucosidase | In-vitro enzymatic | 78.32 ± 0.52 µM | [6][7] |
Potential Molecular Targets and Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound is still emerging, research on related biflavonoids provides strong indications of its potential mechanisms of action.
Anti-Cancer and Anti-Angiogenic Pathways
The anti-proliferative activity of cupressuflavone derivatives against endothelial cells suggests a potential anti-angiogenic mechanism. Biflavonoids such as amentoflavone (B1664850) and robustaflavone (B1679496) are predicted to exert their anticancer effects by binding to Vascular Endothelial Growth Factor (VEGF), thereby inhibiting its interaction with VEGF receptors 1 and 2.[3] This disruption would downstream inhibit the Raf-1/MAPK/ERK signaling cascade, a critical pathway for endothelial cell proliferation and tube formation.[1]
Figure 1: Predicted anti-angiogenic mechanism of this compound.
Anti-Inflammatory Pathways
Biflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways, including the inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8] The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, this compound could potentially reduce the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Antioxidant Natural Products (8) [myskinrecipes.com]
- 4. Anti-inflammatory Natural Products (12) [myskinrecipes.com]
- 5. Roles of 4′-O-Methylalpinum Isoflavone on Activation of Microglia Induced by Oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Natural Products (8) [myskinrecipes.com]
- 7. ChemFaces Product List - ChemFaces [chemfaces.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 4',4'''-Di-O-methylcupressuflavone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid found in several plant species, notably within the genera Araucaria and Juniperus. Biflavonoids are dimers of flavonoid units and are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Accurate and precise quantification of this compound in plant extracts is crucial for the standardization of herbal products, quality control, and to support further pharmacological and clinical investigations.
This document provides detailed analytical methods for the quantification of this compound in plant extracts, focusing on High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated quantitative data for this compound is not extensively published, the following protocols are based on established methods for the analysis of closely related biflavonoids and methylated flavonoids.[1][2][3][4]
Analytical Methods
The primary techniques for the quantification of this compound are HPLC-DAD and UPLC-MS/MS. HPLC-DAD offers robustness and is widely available, making it suitable for routine quality control. UPLC-MS/MS provides superior sensitivity and selectivity, which is essential for the analysis of complex matrices and for differentiating between isomers.[3][4]
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is adapted from established protocols for the analysis of biflavonoids in Juniperus species.[1][2][5][6]
Experimental Protocol
-
Sample Preparation (Plant Extract)
-
Accurately weigh 1.0 g of dried and powdered plant material (e.g., leaves or cones).
-
Perform extraction using an appropriate method such as maceration, sonication, or microwave-assisted extraction. For maceration, suspend the plant material in 20 mL of methanol (B129727) or acetone (B3395972) and agitate for 24 hours at room temperature.[7]
-
Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
-
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent B 0 20 30 80 35 80 40 20 | 45 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 330 nm for quantification, with full spectral scanning from 200-400 nm for peak purity assessment.
-
-
Calibration and Quantification
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Generate a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard solution to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample. Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Workflow for HPLC-DAD Quantification
Caption: Workflow for the quantification of this compound by HPLC-DAD.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for detecting low concentrations of the analyte and for distinguishing it from isomeric compounds. The protocol is based on methodologies developed for the analysis of methylated flavones and biflavonoids in plant extracts.[3][4][8]
Experimental Protocol
-
Sample Preparation (Plant Extract)
-
Follow the same extraction and filtration procedure as described for the HPLC-DAD method. A further dilution of the extract may be necessary depending on the concentration of the analyte.
-
-
Instrumentation and UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Solvent B 0 10 5 95 7 95 7.1 10 | 9 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Precursor Ion: m/z 565.13 [M-H]⁻ (for C₃₂H₂₂O₁₀).
-
Product Ions: Specific product ions for this compound would need to be determined by infusing a standard solution and performing fragmentation. Common fragmentations for biflavonoids involve cleavage of the inter-flavonoid bond and retro-Diels-Alder reactions.
-
Multiple Reaction Monitoring (MRM): Set up transitions for quantification (e.g., 565.13 → primary product ion) and confirmation (e.g., 565.13 → secondary product ion).
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
-
-
Calibration and Quantification
-
Prepare a stock solution of this compound standard in methanol (e.g., 100 µg/mL).
-
Create a series of working standards with concentrations ranging from ng/mL to µg/mL, depending on the expected sample concentrations and instrument sensitivity.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Analyze the plant extract samples and quantify the analyte using the calibration curve.
-
Workflow for UPLC-MS/MS Quantification
Caption: Workflow for the quantification of this compound by UPLC-MS/MS.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of biflavonoids and related flavonoids using HPLC and UPLC-MS/MS. Specific data for this compound is limited in the literature; therefore, these values are representative of the expected performance for such analyses.
| Parameter | HPLC-DAD (Representative Values) | UPLC-MS/MS (Representative Values) | Reference |
| Linearity Range | 1 - 100 µg/mL | 1 - 1000 ng/mL | [6],[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | [6],[3] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.1 - 5 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.5 - 15 ng/mL | [3] |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% | General expectation |
| Precision (RSD%) | < 2% | < 15% | General expectation |
Conclusion
The HPLC-DAD and UPLC-MS/MS methods outlined provide robust and reliable frameworks for the quantification of this compound in plant extracts. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity or the complexity of the sample matrix. For accurate quantification, it is essential to use a certified reference standard of this compound and to perform a full method validation according to international guidelines (e.g., ICH). These protocols serve as a valuable starting point for researchers in phytochemistry, natural product chemistry, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids and biflavonoids in Tuscan berries of Juniperus communis L.: detection and quantitation by HPLC/DAD/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization and quantitative analysis of Araucaria Heterophylla extract via an UPLC-MS/MS method and its formulation as an antibacterial phytonanoemulsion gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
Application Note: Purity Determination of 4',4'''-Di-O-methylcupressuflavone by High-Performance Liquid Chromatography (HPLC)
Introduction
4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid found in several plant species.[1][2] Biflavonoids, including derivatives of cupressuflavone (B190865), have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, such as antioxidant, anti-inflammatory, and antiviral properties.[3] As with any active pharmaceutical ingredient (API) or high-value chemical, ensuring the purity of this compound is critical for its safety, efficacy, and quality.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound. The described protocol is designed for researchers, scientists, and drug development professionals to accurately assess the purity of this compound, separating it from potential impurities that may arise during synthesis or extraction.
Principle
The method utilizes reversed-phase HPLC with UV detection. The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The components are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected by a UV detector at a wavelength where this compound exhibits maximum absorbance. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Experimental Protocols
1. Apparatus and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Data Acquisition and Processing Software: ChemStation, Empower, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, PTFE or nylon.
2. Reagents and Standards
-
This compound Reference Standard: Purity >98%.[7]
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Methanol (B129727) (MeOH): HPLC grade (for sample preparation).
-
Dimethyl Sulfoxide (DMSO): HPLC grade (if needed for solubility).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: Methanol or a mixture of methanol and water (e.g., 50:50 v/v).
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilutions can be made as required.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 30 °C[4] |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm (based on typical absorbance maxima for cupressuflavone derivatives)[5][6] |
| Run Time | 30 minutes |
5. Analysis Procedure
-
System Suitability: Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time of the this compound peak should be less than 2.0%.
-
Blank Injection: Inject the diluent to ensure that there are no interfering peaks at the retention time of the analyte and its potential impurities.
-
Standard Injection: Inject the standard solution in duplicate.
-
Sample Injection: Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatograms for the sample injections, excluding the solvent front and any peaks present in the blank.
6. Calculation of Purity
The purity of this compound is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Where:
-
Area of Main Peak is the peak area of this compound.
-
Total Area of All Peaks is the sum of the areas of all peaks in the chromatogram (excluding the solvent front).
Data Presentation
The quantitative data from the HPLC analysis can be summarized in the following table:
Table 1: Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.8 | 15.2 | 0.30 | Impurity 1 |
| 2 | 8.5 | 10.1 | 0.20 | Impurity 2 |
| 3 | 12.2 | 5025.0 | 99.50 | This compound |
| 4 | 15.6 | 2.5 | 0.05 | Impurity 3 |
| Total | 5052.8 | 100.00 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. (PDF) HPLC quantification of flavonoids and biflavonoids in Cupressaceae leaves (2002) | Annalisa Romani | 30 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of cupressuflavone and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biocrick.com [biocrick.com]
Unveiling the Antiangiogenic Potential of 4',4'''-Di-O-methylcupressuflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental framework for evaluating the antiangiogenic activity of 4',4'''-Di-O-methylcupressuflavone, a biflavonoid of interest for potential therapeutic applications. These protocols are designed to systematically assess the compound's effects on key processes in angiogenesis, from endothelial cell behavior in vitro to blood vessel formation in vivo.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis, making it a key target for antiangiogenic therapies. Flavonoids, a class of natural compounds, have garnered attention for their potential to modulate this pathway. Notably, biflavonoids, such as amentoflavone, have been shown to exhibit antiangiogenic effects by binding to VEGF and inhibiting the activation of its receptors, VEGFR-1 and VEGFR-2.
This compound is a biflavonoid whose antiangiogenic properties are yet to be fully elucidated. Preliminary studies on structurally related compounds, such as 4',4''',7,7"-tetra-O-methylcupressuflavone which demonstrated inhibitory effects on calf pulmonary arterial endothelial (CPAE) cells, suggest its potential as an antiangiogenic agent. This document outlines a detailed experimental design to investigate this potential, beginning with foundational in vitro assays and progressing to an in vivo model.
Experimental Design Workflow
The proposed experimental workflow is designed to first establish the cytotoxic profile of this compound on endothelial cells, followed by a series of functional assays to assess its impact on cell proliferation, migration, and differentiation into capillary-like structures. Finally, an in vivo assay will be conducted to confirm the antiangiogenic effects in a physiological context.
Protocols
Endothelial Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as a primary model for these assays.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 5% Fetal Bovine Serum (FBS).
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
This initial assay is crucial to determine the cytotoxic concentration range of this compound on HUVECs. Subsequent functional assays should be performed at non-toxic concentrations.
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Endothelial Cell Proliferation Assay
This assay will quantify the effect of the compound on VEGF-induced endothelial cell proliferation.
-
Protocol:
-
Seed HUVECs in a 96-well plate at 2 x 10³ cells/well in a medium with reduced serum (e.g., 1% FBS) and allow them to attach.
-
Starve the cells in a serum-free medium for 6-8 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF (e.g., 20 ng/mL) in the presence or absence of the compound. Include a negative control (no VEGF) and a positive control (VEGF alone).
-
Incubate for 48 hours.
-
Assess cell proliferation using the MTT assay as described above.
-
Wound Healing (Scratch) Migration Assay
This assay evaluates the effect of the compound on the migratory ability of endothelial cells, a key step in angiogenesis.
-
Protocol:
-
Grow HUVECs to a confluent monolayer in a 24-well plate.
-
Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add a low-serum medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and after 12-24 hours.
-
Quantify the closure of the wound area using image analysis software (e.g., ImageJ).
-
Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures, a hallmark of angiogenesis.
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel in a medium containing VEGF and different concentrations of this compound.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube-like structures using a microscope.
-
Quantify the total tube length and the number of branch points.
-
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust model to evaluate the effect of the compound on the formation of new blood vessels in a living system.
-
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3, create a small window in the shell to expose the CAM.
-
On day 7, place a sterile filter paper disc soaked with different concentrations of this compound or vehicle control onto the CAM.
-
Reseal the window and continue incubation for another 48-72 hours.
-
On day 10, fix the CAM and excise it.
-
Image the area under the disc and quantify the number of blood vessel branch points.
-
Data Presentation
The quantitative data from the assays should be summarized in tables for clear comparison of the dose-dependent effects of this compound.
Table 1: Effect of this compound on HUVEC Viability
| Concentration (µM) | Cell Viability (%) ± SD |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 92.3 ± 5.3 |
| 50 | 85.1 ± 6.2 |
| 100 | 70.4 ± 5.9 |
Table 2: Inhibition of VEGF-Induced HUVEC Proliferation
| Treatment | Proliferation (% of VEGF Control) ± SD |
| Control (No VEGF) | 25.4 ± 3.1 |
| VEGF (20 ng/mL) | 100 ± 7.2 |
| VEGF + Compound (1 µM) | 85.7 ± 6.5 |
| VEGF + Compound (10 µM) | 62.1 ± 5.9 |
| VEGF + Compound (50 µM) | 40.3 ± 4.7 |
Table 3: Inhibition of HUVEC Migration in Wound Healing Assay
| Concentration (µM) | Wound Closure (%) ± SD |
| Vehicle Control | 95.2 ± 6.8 |
| 1 | 75.4 ± 7.1 |
| 10 | 48.9 ± 5.5 |
| 50 | 25.1 ± 4.3 |
Table 4: Inhibition of HUVEC Tube Formation
| Concentration (µM) | Total Tube Length (relative units) ± SD |
| Vehicle Control | 100 ± 12.3 |
| 1 | 78.6 ± 10.1 |
| 10 | 45.2 ± 8.7 |
| 50 | 18.9 ± 5.4 |
Table 5: Inhibition of Angiogenesis in CAM Assay
| Concentration (µ g/disc ) | Number of Branch Points ± SD |
| Vehicle Control | 65 ± 8 |
| 1 | 52 ± 7 |
| 10 | 31 ± 6 |
| 50 | 15 ± 4 |
Potential Mechanism of Action: Targeting the VEGF Signaling Pathway
The antiangiogenic effects of this compound are hypothesized to be mediated through the inhibition of the VEGF signaling pathway. Upon binding of VEGF to its receptor, VEGFR-2, a cascade of intracellular signaling events is initiated, leading to endothelial cell proliferation, migration, and survival. This compound may interfere with this pathway at various levels, such as by preventing VEGF from binding to its receptor, inhibiting receptor dimerization and autophosphorylation, or blocking downstream signaling molecules like PLC-γ, PKC, and the Ras/Raf/MEK/ERK pathway.
Conclusion
The experimental design outlined in these application notes provides a comprehensive strategy for characterizing the antiangiogenic activity of this compound. The combination of in vitro and in vivo assays will generate robust data on the compound's efficacy and provide insights into its potential mechanism of action. Positive results from these studies would warrant further investigation into its therapeutic potential in angiogenesis-dependent diseases.
Application Notes and Protocols: In Vitro Assay for α-Glucosidase Inhibition by 4',4'''-Di-O-methylcupressuflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively lower the rate of glucose absorption.[1] Biflavonoids, a class of plant-derived polyphenols, have garnered significant interest for their diverse pharmacological activities, including their potential as α-glucosidase inhibitors.[2][3][4] This document provides a detailed protocol for an in vitro assay to evaluate the α-glucosidase inhibitory potential of a specific biflavonoid, 4',4'''-Di-O-methylcupressuflavone.
The assay described herein is a colorimetric method based on the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The enzymatic reaction releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400-405 nm.[1][5][6][7] The intensity of the color is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance, which can be used to determine the inhibitory activity of the compound.
Data Presentation
| Compound | Concentration (µM) | Absorbance (400 nm) | % Inhibition | IC50 (µM) |
| Control (No Inhibitor) | 0 | Value | 0% | N/A |
| This compound | Concentration 1 | Value | Value% | |
| Concentration 2 | Value | Value% | To be determined | |
| Concentration 3 | Value | Value% | ||
| Concentration 4 | Value | Value% | ||
| Acarbose (B1664774) (Positive Control) | Varying | Varying | Varying% | ~0.57 ± 0.03 |
Note: The values in the table are placeholders and need to be determined experimentally. The IC50 value for Acarbose is provided as a reference from a study on biflavonoids.[2]
Experimental Protocols
This protocol is adapted from a method used for evaluating the α-glucosidase inhibitory activity of biflavonoids.[2]
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
This compound (test compound)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Acarbose (positive control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (200 mM)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
-
Incubator set to 37°C
Preparation of Solutions
-
α-Glucosidase Solution (0.15 unit/mL): Dissolve α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 0.15 U/mL. Prepare this solution fresh before the assay.
-
p-NPG Solution (5 mM): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Test Compound Working Solutions: Prepare a series of dilutions of the stock solution in potassium phosphate buffer to achieve a range of final concentrations for the assay (e.g., 62.5 to 1000 µM).[2] The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Acarbose Solution (Positive Control): Prepare a solution of acarbose in potassium phosphate buffer at a known concentration.
-
Sodium Carbonate Solution (200 mM): Dissolve the appropriate amount of Na₂CO₃ in distilled water.
Assay Procedure
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Sample Wells: 10 µL of the test compound working solution.
-
Control Well (100% enzyme activity): 10 µL of potassium phosphate buffer (or buffer with the same percentage of DMSO as the sample wells).
-
Positive Control Wells: 10 µL of acarbose solution.
-
-
Enzyme Addition: To each well, add 250 µL of the α-glucosidase solution (0.15 U/mL).
-
Substrate Addition: To each well, add 250 µL of the 5 mM pNPG solution.
-
Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.[2]
-
Stopping the Reaction: After the incubation period, stop the enzymatic reaction by adding 2000 µL of 200 mM sodium carbonate solution to each well.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 400 nm using a microplate reader.[2]
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control reaction (containing all reagents except the inhibitor).
-
A_sample is the absorbance of the reaction with the test inhibitor.
-
-
Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound. The concentration that results in 50% inhibition is the IC50 value. This is typically calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental workflow and the underlying principle of the α-glucosidase inhibition assay.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Caption: Principle of the colorimetric α-glucosidase inhibition assay.
References
- 1. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4',4'''-Di-O-methylcupressuflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid found in various plant species.[1] Biflavonoids, a class of polyphenolic compounds, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[2][3] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery and development process. These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxic effects of this compound.
The protocols detailed below describe the use of the MTT assay to assess metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay to measure membrane integrity and cytotoxicity. Furthermore, this document outlines a general framework for investigating the induction of apoptosis, a common mechanism of cell death initiated by cytotoxic agents. Given that flavonoids can interfere with certain assay components, these protocols emphasize the inclusion of appropriate controls to ensure data accuracy and reliability.[4][5][6]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 1 | 95.2 ± 5.1 | |
| 10 | 78.6 ± 6.2 | |
| 25 | 52.1 ± 4.8 | |
| 50 | 28.9 ± 3.9 | |
| 100 | 15.4 ± 2.7 |
Table 2: Cytotoxicity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) | EC50 (µM) | | :--- | :--- | \multirow{6}{*}{[Calculated Value]} | | 0 (Vehicle Control) | 5.2 ± 1.1 | | | 1 | 8.7 ± 1.5 | | | 10 | 25.3 ± 2.8 | | | 25 | 48.9 ± 3.5 | | | 50 | 72.4 ± 4.1 | | | 100 | 85.1 ± 3.8 | |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caution: Some flavonoids have been shown to reduce MTT in the absence of cells.[4][5] It is crucial to include a control with the compound in cell-free medium to account for any direct reduction of MTT by this compound.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9]
Materials:
-
Cells and culture reagents as in Protocol 1
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution) or individual reagents.
-
Lysis buffer (e.g., 10X Triton X-100 provided in kits) for maximum LDH release control
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100
-
Determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).
-
Visualizations
Experimental Workflow
Caption: Workflow for cytotoxicity assessment.
Apoptotic Signaling Pathways
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[12][13][14]
Caption: Overview of apoptotic signaling pathways.
References
- 1. ChemFaces Product List - ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4',4'''-Di-O-methylcupressuflavone in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',4'''-Di-O-methylcupressuflavone is a naturally occurring biflavonoid that has been isolated from plant species such as Phyllanthus sellowianus and Phyllanthus niruri. Biflavonoids as a chemical class are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects, making them a subject of significant interest in drug discovery. While extensive research on this compound is still emerging, the known biological activities of its parent compound, cupressuflavone (B190865), and other closely related methylated derivatives suggest its potential as a valuable lead compound for the development of novel therapeutics.
These application notes provide an overview of the potential applications of this compound in drug discovery, based on the activities of related compounds, and offer detailed protocols for key experiments to evaluate its efficacy.
Application Notes
Anti-Angiogenic Potential for Oncology Drug Discovery
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibition of angiogenesis is a clinically validated strategy in cancer therapy. Several methylated derivatives of cupressuflavone have demonstrated potent anti-angiogenic activity by inhibiting the proliferation of endothelial cells.
Quantitative Data on Related Compounds:
The following table summarizes the anti-angiogenic activity of various cupressuflavone derivatives against Calf Pulmonary Arterial Endothelial (CPAE) cells, indicating the potential of this structural class.
| Compound | IC50 (µg/mL) against CPAE Cells |
| 4',4''',7,7"-tetra-O-methylcupressuflavone | 272.95 ± 7.05[1][2] |
| 4',7,7"-tri-O-methylcupressuflavone | 39.5 ± 1.44[1][2] |
| 4''',7-di-O-methylcupressuflavone | 66.13 ± 15.96[1][2] |
IC50: The half maximal inhibitory concentration.
The data suggests that the degree and position of methylation on the cupressuflavone scaffold can significantly influence anti-angiogenic potency. This makes this compound a compelling candidate for evaluation in anti-cancer drug discovery programs. A key molecular target for anti-angiogenic compounds is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Proposed Signaling Pathway for Anti-Angiogenic Activity:
Caption: Proposed inhibition of the VEGF signaling pathway by this compound.
α-Glucosidase Inhibition for Anti-Diabetic Drug Discovery
α-Glucosidase is a key enzyme in the digestion of carbohydrates. Inhibitors of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. Various biflavonoids have been identified as potent α-glucosidase inhibitors.
Quantitative Data on Related Compounds:
The following table presents the α-glucosidase inhibitory activity of several biflavonoids, highlighting the potential of this chemical class.
| Compound | IC50 (µM) against α-Glucosidase |
| 7-O-methylcupressuflavone | 78.32 ± 0.52[3][4] |
| 7,4'''-di-O-methylcupressuflavone | 537.98 ± 2.35[3][4] |
| 7,7"-di-O-methylagathisflavone | 388.39 ± 0.68[3][4] |
| 4',4'''-di-O-methylamentoflavone | 389.76 ± 1.55[3][4] |
| Acarbose (Positive Control) | 0.57 ± 0.03[3] |
IC50: The half maximal inhibitory concentration.
Given that methylated cupressuflavone derivatives show activity, this compound is a promising candidate for evaluation as an α-glucosidase inhibitor.
Mechanism of α-Glucosidase Inhibition:
Caption: Inhibition of α-glucosidase by this compound, preventing glucose release.
Anti-Inflammatory and Analgesic Potential
Inflammation is a key driver of numerous chronic diseases. The parent compound, cupressuflavone, has demonstrated significant anti-inflammatory and analgesic properties in preclinical models. These effects are attributed to its ability to reduce the levels of pro-inflammatory mediators.
Biological Activity of Cupressuflavone (Parent Compound):
| Activity | Model | Doses (mg/kg) | Results |
| Anti-inflammatory | Carrageenan-induced paw edema | 40, 80, 160 | 55%, 60%, and 64% inhibition of edema |
| Analgesic | Acetic acid-induced writhing | 40, 80, 160 | 25%, 48%, and 62% inhibition of writhing |
| Reduction of Pro-inflammatory Mediators | |||
| PGE2 | 40, 80, 160 | 44%, 54%, and 58% reduction | |
| TNF-α | 40, 80, 160 | 26%, 37%, and 53% reduction | |
| IL-1β | 40, 80, 160 | 19%, 33%, and 41% reduction | |
| IL-6 | 40, 80, 160 | 32%, 44%, and 55% reduction |
The strong anti-inflammatory profile of cupressuflavone suggests that this compound may also modulate inflammatory pathways and warrants investigation for its potential in treating inflammatory conditions.
Simplified Pro-Inflammatory Signaling Pathway:
Caption: Proposed modulation of pro-inflammatory cytokine production by this compound.
Experimental Protocols
In Vitro Anti-Angiogenic Activity Assay (MTT Assay)
This protocol details a method to assess the anti-proliferative effect of this compound on endothelial cells, a key process in angiogenesis.
Workflow for MTT Assay:
Caption: Workflow for assessing anti-angiogenic activity using the MTT assay.
Methodology:
-
Cell Culture: Culture Calf Pulmonary Arterial Endothelial (CPAE) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on α-glucosidase activity.
Workflow for α-Glucosidase Inhibition Assay:
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.1 U/mL.
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.
-
Stop Solution: 0.2 M Sodium Carbonate.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of different concentrations of this compound (dissolved in buffer with a small amount of DMSO).
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm (the yellow color of p-nitrophenol).
-
Use a blank (buffer instead of enzyme) and a control (buffer instead of inhibitor). Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard preclinical model to evaluate the acute anti-inflammatory activity of a compound.
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice, fasted overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours after using a plethysmometer.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: [(V_c - V_t) / V_c] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion
This compound represents a promising natural product for further investigation in drug discovery. Based on the biological activities of structurally related biflavonoids, it holds potential as a lead compound for the development of new anti-angiogenic, anti-diabetic, and anti-inflammatory agents. The protocols provided herein offer standardized methods to systematically evaluate its therapeutic potential. Further research should focus on elucidating its precise mechanisms of action, pharmacokinetic profile, and in vivo efficacy in relevant disease models.
References
Application Notes and Protocols for Improving the Bioavailability of 4',4'''-Di-O-methylcupressuflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of formulation strategies aimed at enhancing the oral bioavailability of the poorly water-soluble biflavonoid, 4',4'''-Di-O-methylcupressuflavone. Due to its hydrophobic nature, the clinical application of this potentially therapeutic compound is often limited by low absorption and systemic availability. The following protocols and data offer a systematic approach to developing and characterizing advanced formulations to overcome these limitations.
It is a general characteristic of biflavonoids to exhibit poor aqueous solubility, and this compound is presumed to follow this trend, necessitating the use of enabling formulation technologies.
Data Presentation: Enhancing Biflavonoid Bioavailability
The following tables summarize the improvements in solubility and oral bioavailability of various biflavonoids achieved through different formulation strategies. This data, derived from studies on structurally similar compounds, serves as a benchmark for the potential enhancements achievable for this compound.
Table 1: Enhancement of Aqueous Solubility of Biflavonoids via Solid Dispersion
| Biflavonoid | Formulation Carrier | Fold Increase in Aqueous Solubility | Reference |
| Amentoflavone (B1664850) | PVP K-30 | 16.98 | [1] |
| Robustaflavone | PVP K-30 | 17.47 | [1] |
| 2″,3″-dihydro-3′,3‴-biapigenin | PVP K-30 | 17.59 | [1] |
| 3′,3‴-binaringenin | PVP K-30 | 18.42 | [1] |
| Delicaflavone | PVP K-30 | 19.48 | [1] |
Table 2: Enhancement of Oral Bioavailability of Biflavonoids via Solid Dispersion in Rats
| Biflavonoid | Pharmacokinetic Parameter | Fold Increase (Solid Dispersion vs. Raw Extract) | Reference |
| Amentoflavone | Cmax | 3.8 | [1] |
| AUC(0-t) | 4.1 | [1] | |
| Robustaflavone | Cmax | 4.2 | [1] |
| AUC(0-t) | 4.5 | [1] | |
| 2″,3″-dihydro-3′,3‴-biapigenin | Cmax | 3.5 | [1] |
| AUC(0-t) | 3.9 | [1] |
Table 3: Bioavailability Enhancement of Flavonoids Using Various Formulation Strategies
| Flavonoid | Formulation Strategy | Carrier/System | Fold Increase in Bioavailability (AUC) | Reference |
| Quercetin | Nanoemulsion | - | 4.83 | |
| Luteolin | Nanoparticles | PLGA/Eudragit L100 | ~2.22 | |
| Myricetin | Cyclodextrin (B1172386) Complex | HP-β-CD | 12.4 (solubility) | [2] |
| Kaempferol | Cyclodextrin Complex | HP-β-CD | 10.5 (solubility) | [2] |
| Amentoflavone | Solubilizer | PVP-K30 | ~2.0 (relative bioavailability) | [3] |
Experimental Protocols
Herein are detailed protocols for three distinct formulation strategies to enhance the bioavailability of this compound.
Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
This method aims to disperse the crystalline drug in a hydrophilic polymer matrix in an amorphous state, thereby increasing its dissolution rate and solubility.[1][4]
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (B145695) (or a suitable organic solvent in which the flavonoid is soluble, such as DMSO, followed by an appropriate anti-solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 80 mesh)
Procedure:
-
Solution Preparation: Dissolve this compound and PVP K-30 in a 1:4 weight ratio in a minimal amount of ethanol with the aid of ultrasonication for 20 minutes.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure until a solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at 45°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through an 80-mesh sieve to obtain a uniform particle size.
-
Storage: Store the prepared amorphous solid dispersion in a desiccator at room temperature.
Characterization:
-
Drug Content: Determine the drug content using a validated HPLC method.
-
Morphology: Analyze the particle morphology using Scanning Electron Microscopy (SEM).
-
Physical State: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 with 0.5% Tween 80).
Protocol 2: Preparation of Nanoparticles by Nanoprecipitation
This technique involves the precipitation of the flavonoid from an organic solution upon mixing with an anti-solvent, resulting in the formation of nanoparticles.[5][6]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Acetone (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable stabilizer
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours to allow for the evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess stabilizer, and then lyophilize to obtain a dry powder.
-
Storage: Store the lyophilized nanoparticles in a desiccator at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using Dynamic Light Scattering (DLS).
-
Morphology: Observe the nanoparticle morphology using Transmission Electron Microscopy (TEM) or SEM.
-
Encapsulation Efficiency and Drug Loading: Determine the amount of encapsulated drug using a validated HPLC method after separating the nanoparticles from the aqueous phase.
Protocol 3: Preparation of Inclusion Complexes with Cyclodextrins
This method involves the encapsulation of the hydrophobic flavonoid molecule within the cavity of a cyclodextrin, thereby increasing its aqueous solubility.[7][8]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/water co-solvent system
-
Magnetic stirrer
-
Freeze-dryer or vacuum oven
Procedure (Co-evaporation Method):
-
Solution Preparation: Dissolve this compound and HP-β-CD in a 1:1 molar ratio in an ethanol/water co-solvent system.
-
Stirring: Stir the solution at room temperature for 24-48 hours to ensure complex formation.
-
Solvent Removal: Remove the solvent using a rotary evaporator at a controlled temperature.
-
Drying: Dry the resulting solid complex in a vacuum oven to remove any residual solvent.
-
Storage: Store the inclusion complex in a desiccator.
Procedure (Freeze-Drying Method):
-
Solution Preparation: Prepare an aqueous solution of HP-β-CD. Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir the suspension at room temperature for 24-72 hours to allow for equilibrium to be reached.
-
Filtration: Filter the suspension to remove the un-complexed flavonoid.
-
Lyophilization: Freeze the filtrate and then lyophilize it to obtain a powder of the inclusion complex.
-
Storage: Store the lyophilized powder in a desiccator.
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry and stability constant of the complex.
-
Spectroscopic Analysis: Confirm complex formation using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Analysis: Characterize the complex using Differential Scanning Calorimetry (DSC).
-
Solubility Measurement: Determine the aqueous solubility of the complex in comparison to the pure flavonoid.
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for formulation and evaluation.
Caption: Mechanisms of bioavailability enhancement.
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation on absorption risks of amentoflavone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4',4'''-Di-O-methylcupressuflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4',4'''-Di-O-methylcupressuflavone.
General Synthetic Strategy
The synthesis of this compound can be conceptually divided into two main stages:
-
Formation of the Cupressuflavone (B190865) Backbone: This involves the coupling of two apigenin (B1666066) monomers to form the 8,8''-biapigenin (cupressuflavone) core. Common methods for this C-C bond formation include the Ullmann coupling and the Suzuki-Miyaura cross-coupling reaction.
-
Selective Di-O-methylation: This step involves the selective methylation of the hydroxyl groups at the 4' and 4''' positions of the cupressuflavone backbone.
Below are troubleshooting guides and FAQs addressing potential challenges in each of these stages.
Troubleshooting Guides & FAQs
Section 1: Synthesis of the Cupressuflavone Backbone (8,8''-Biapigenin)
Q1: My Ullmann coupling reaction to form the cupressuflavone backbone is showing low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in Ullmann couplings for biflavonoid synthesis are a common issue. Here are several factors to consider and troubleshoot:
-
Copper Catalyst Activity: The copper(I) source is critical. Ensure you are using a fresh, high-purity source of CuI or other copper catalysts. Older or oxidized copper sources can lead to significantly lower yields.
-
Ligand Choice: While traditional Ullmann reactions are often run without a ligand, modern protocols often benefit from the addition of a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions. Consider screening ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethyl ethylenediamine (B42938) (DMEDA).
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMSO are typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction. The reaction often requires high temperatures (reflux), but excessive heat can lead to decomposition. If you observe charring or significant side product formation, try lowering the temperature.
-
Reaction Time: Ullmann couplings can be slow. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Premature workup can result in low yields.
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the copper catalyst and other reagents.
Q2: I am attempting a Suzuki-Miyaura coupling to synthesize the cupressuflavone backbone, but the reaction is not proceeding. What should I check?
A2: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but several parameters need to be optimized for challenging substrates like flavonoids.[1]
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For complex substrates, a catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) is often required to promote oxidative addition and reductive elimination. Ensure your palladium catalyst is active and not "dead."
-
Base: The base plays a critical role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent, so it's worth screening a few options. The base should be finely powdered to ensure maximum surface area.
-
Boronic Acid/Ester Quality: The purity and stability of the boronic acid or ester derivative of apigenin are important. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be critical for dissolving all components and facilitating the reaction. Ensure the organic solvent is deoxygenated.
Section 2: Selective O-Methylation
Q3: I am trying to selectively methylate the 4' and 4''' hydroxyl groups of cupressuflavone but am getting a mixture of methylated products or no reaction. How can I improve selectivity?
A3: Achieving selective methylation on a polyhydroxylated molecule like cupressuflavone can be challenging. Here are some strategies:
-
Protecting Groups: To achieve high selectivity, you may need to protect the more reactive hydroxyl groups (e.g., at the 5, 7, 5'', and 7'' positions) before methylation. Acid-labile protecting groups like methoxymethyl (MOM) or base-stable, but readily cleavable groups like benzyl (B1604629) (Bn) can be employed.
-
Enzymatic Methylation: Flavonoid O-methyltransferases (FOMTs) can offer high regioselectivity.[2] Investigating the use of a specific FOMT that targets the 4'-hydroxyl group of flavonoids could be a viable, albeit more complex, alternative.
-
Controlled Reaction Conditions: When using chemical methylating agents like dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI), carefully controlling the stoichiometry of the methylating agent and the base, as well as the reaction temperature and time, can favor methylation of the more acidic 4'- and 4'''-hydroxyl groups. However, achieving high selectivity without protecting groups is often difficult.
Q4: My methylation reaction using dimethyl carbonate (DMC) is slow and gives low yields. How can I optimize this "green" methylation procedure?
A4: The use of DMC with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an environmentally friendlier methylation method. To optimize this reaction:
-
Reaction Time and Temperature: These reactions can be slower than those with more reactive methylating agents. Refluxing at 90 °C is a common condition.[3] Reaction times can vary from 12 to 72 hours depending on the substrate.[3]
-
Excess Reagents: Using a large excess of DMC, which can also serve as the solvent, is typical. The amount of DBU can also be optimized; a stoichiometric amount relative to the hydroxyl groups to be methylated is a good starting point.
-
Side Reactions: A potential side reaction is carboxymethylation. Using a higher amount of the DBU catalyst has been shown to minimize this side reaction.[3]
Section 3: Purification and Characterization
Q5: I am having difficulty purifying the final this compound product. What are the recommended methods?
A5: The purification of biflavonoids can be challenging due to their low solubility and tendency to streak on silica (B1680970) gel.
-
Column Chromatography: While standard silica gel chromatography can be used, it may require careful solvent system selection. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is often effective. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve peak shape.
-
Preparative HPLC: For obtaining highly pure material, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is a very effective method. A C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of formic acid or trifluoroacetic acid, can provide excellent separation of closely related biflavonoids.[4][5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.
Q6: What are the key spectroscopic features to confirm the structure of this compound?
A6: Confirmation of the structure should be done using a combination of spectroscopic methods:
-
¹H NMR: Look for the appearance of two singlets corresponding to the two methoxy (B1213986) groups (around δ 3.8-4.0 ppm). The signals for the aromatic protons on the B and B'' rings will also shift compared to the unmethylated cupressuflavone.
-
¹³C NMR: The appearance of two new signals in the aliphatic region (around δ 55-56 ppm) corresponding to the methoxy carbons is a key indicator. The carbons at the 4' and 4''' positions will also show a characteristic downfield shift.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of this compound (C₃₂H₂₂O₁₀). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
2D NMR (COSY, HMBC, HSQC): These experiments are crucial to unambiguously assign all proton and carbon signals and to confirm the C-C linkage between the two apigenin units at the 8 and 8'' positions, as well as the position of the methyl groups.
Data Presentation
Table 1: Comparison of O-Methylation Methods for Flavonoids
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Key Considerations |
| Dimethyl carbonate (DMC) | DBU | DMC | 90 | 12 - 72 | 85 - 95 | Eco-friendly; slower reaction times; potential for carboxymethylation side reaction.[3] |
| Dimethyl sulfate (DMS) | K₂CO₃ | Acetone | Reflux | 4 - 24 | 70 - 90 | Toxic and hazardous reagent; requires careful handling; generally faster than DMC. |
| Methyl iodide (MeI) | K₂CO₃ | Acetone/DMF | Reflux | 2 - 12 | 75 - 95 | Highly reactive and toxic; requires careful handling and quenching. |
| O-methyltransferases (Enzymatic) | Buffer | Aqueous | ~30 | 1 - 24 | Variable | High regioselectivity; requires specific enzyme and cofactor; milder conditions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Ullmann Coupling of a Halogenated Apigenin Derivative
-
To a dried Schlenk flask, add the halogenated apigenin derivative (1.0 eq), activated copper powder or CuI (2.0-3.0 eq), and a ligand (e.g., 1,10-phenanthroline, 0.2 eq) if used.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed DMF or DMSO via syringe.
-
Heat the reaction mixture to the desired temperature (typically 120-160 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a solution of aqueous ammonia (B1221849) or dilute HCl to complex the copper salts.
-
Extract the aqueous phase with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Methylation using Dimethyl Carbonate (DMC)
-
To a round-bottom flask, add the cupressuflavone (1.0 eq) and a large excess of dimethyl carbonate (DMC) to act as both reagent and solvent.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0-2.2 eq, relative to the number of hydroxyl groups to be methylated).
-
Heat the mixture to reflux (approximately 90 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1M HCl to remove the DBU.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for coupling reactions.
References
Technical Support Center: Optimizing 4',4'''-Di-O-methylcupressuflavone Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4',4'''-Di-O-methylcupressuflavone from natural extraction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a biflavonoid predominantly found in plants belonging to the Cupressaceae and Araucariaceae families. Notable sources include various species of Juniperus and Araucaria. Specifically, it has been successfully isolated from the leaves of Araucaria columnaris and has been reported in Phyllanthus sellmianus.[1]
Q2: What are the general steps involved in the extraction and isolation of this compound?
A2: The overall process involves the extraction of the raw plant material with a suitable solvent, followed by a multi-step purification process to isolate the target compound. A typical workflow includes:
-
Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for extraction.
-
Extraction: Employing a solvent-based method like maceration or Soxhlet extraction to create a crude extract.
-
Purification: A series of chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), are used to separate this compound from other co-extracted compounds.
Q3: How is this compound biosynthesized in plants?
A3: The biosynthesis of this compound begins with the general flavonoid pathway, which produces flavonoid monomers. Two of these flavonoid units then undergo oxidative coupling to form the biflavonoid backbone. The final step involves the specific methylation of hydroxyl groups at the 4' and 4''' positions. This methylation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the flavonoid substrate.[2][3][4][5] The specific OMTs responsible for the double methylation of cupressuflavone (B190865) are key to the biosynthesis of the target compound.
Section 2: Troubleshooting Guides
This section provides solutions to common problems that may arise during the extraction and purification of this compound.
Low Yield in Crude Extract
| Problem | Possible Cause | Troubleshooting Solution |
| Low concentration of the target compound in the initial extract. | Suboptimal extraction solvent. | Biflavonoids are generally polar. Use polar solvents like acetone (B3395972) or ethanol. For methylated biflavonoids, a solvent of intermediate polarity might be optimal. Experiment with different solvent systems (e.g., acetone, methanol (B129727), ethanol, and their aqueous mixtures) to find the best solvent for this compound. |
| Inefficient extraction method. | Consider more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency and reduce extraction time compared to traditional maceration or Soxhlet extraction.[1][6][7] | |
| Inadequate extraction parameters. | Optimize extraction time, temperature, and the solid-to-liquid ratio. Prolonged extraction at high temperatures can lead to degradation of the target compound. | |
| Poor quality of plant material. | The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time. Ensure the use of high-quality, properly identified plant material. |
Challenges in Purification
| Problem | Possible Cause | Troubleshooting Solution |
| Co-elution of structurally similar biflavonoids during column chromatography. | Similar polarities of the compounds. | Employ a shallower solvent gradient during elution to improve separation. Consider using different stationary phases (e.g., Sephadex LH-20, silica (B1680970) gel) or a combination of them.[8] |
| Poor resolution in HPLC. | Optimize the mobile phase composition and gradient. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). Ensure the sample is fully dissolved in the mobile phase before injection to prevent peak splitting. | |
| Compound degradation during purification. | Exposure to harsh conditions. | Avoid high temperatures and extreme pH values. Use light-protected glassware if the compound is light-sensitive. |
| Irreproducible retention times in HPLC. | System instability. | Ensure the HPLC system is properly equilibrated. Check for leaks, pressure fluctuations, and ensure the mobile phase is well-mixed and degassed.[9][10][11][12] |
| Column clogging. | Particulate matter in the sample or mobile phase. | Filter all samples and mobile phases before use. Use a guard column to protect the analytical column. |
Section 3: Experimental Protocols & Data
Detailed Extraction and Isolation Protocol from Araucaria columnaris
This protocol is adapted from a successful isolation of 4''',7-di-O-methylcupressuflavone and other biflavonoids from Araucaria columnaris leaves.[8][13]
1. Plant Material and Extraction:
-
Air-dry the leaves of Araucaria columnaris and grind them into a fine powder.
-
Macerate 872.5 g of the powdered leaves in acetone (1:5 w/v ratio) at room temperature. Repeat the maceration process three times.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude acetone extract.
2. Preliminary Purification (Partitioning):
-
Partition the crude acetone extract between n-hexane and methanol to remove chlorophyll (B73375) and other nonpolar compounds.
-
Concentrate the methanolic phase.
-
Partition the concentrated methanolic extract with acetone to precipitate and remove tannins. The resulting acetone-soluble fraction contains the biflavonoids.
3. Chromatographic Purification:
-
Subject the acetone-soluble fraction to column chromatography on Sephadex LH-20, eluting with methanol to yield several fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound and further purify using radial chromatography with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Final purification can be achieved by preparative HPLC if necessary.
Quantitative Data Summary
The following table summarizes the yield data from the protocol described above.
| Extraction/Purification Stage | Starting Material | Yield | Notes |
| Acetone Extraction | 872.5 g of dried leaves | 48.3 g of crude acetone extract (5.54%) | Maceration at room temperature. |
| Isolation of 4''',7-di-O-methylcupressuflavone | 2.0 g of acetone extract | 27.6 mg | Purified via Sephadex LH-20 and radial chromatography. |
Section 4: Strategies for Yield Improvement
Q4: How can the extraction process be optimized for higher yield?
A4: The yield of this compound can be enhanced by systematically optimizing several extraction parameters. Response Surface Methodology (RSM) is a powerful statistical tool for this purpose.[14][15][16][17][18][19] Key parameters to optimize include:
-
Solvent Composition: The polarity of the solvent is critical. A mixture of organic solvents (e.g., ethanol, acetone) and water often provides better extraction efficiency than a single solvent.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds. The optimal temperature needs to be determined experimentally.
-
Extraction Time: Longer extraction times can increase yield, but also risk compound degradation and extraction of impurities.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves extraction efficiency up to a certain point.
-
Particle Size: Smaller particle sizes of the plant material increase the surface area available for extraction.
Q5: Are there biological approaches to increase the production of this compound in plants?
A5: Yes, biotechnological approaches can be employed to enhance the biosynthesis of the target compound in its natural source.
-
Elicitation: This technique involves treating plant cell or hairy root cultures with "elicitors" (biotic or abiotic stressors) to stimulate the plant's defense mechanisms, which often leads to an increased production of secondary metabolites.[20][21][22][23] Examples of elicitors include methyl jasmonate, salicylic (B10762653) acid, and fungal extracts.
-
Metabolic Engineering: This advanced approach involves the genetic modification of the plant or a microbial host to upregulate the biosynthetic pathway of this compound. This could involve overexpressing the genes for the specific O-methyltransferases responsible for the methylation of the cupressuflavone backbone.[16][17][24]
Section 5: Visualizations
Caption: A generalized experimental workflow for the extraction and isolation of this compound.
Caption: A simplified proposed biosynthetic pathway for this compound.
References
- 1. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-methylated flavonoid - Wikipedia [en.wikipedia.org]
- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of various extraction techniques for isolation and determination of isoflavonoids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. realab.ua [realab.ua]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of bioactive O-methylated flavonoids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor solubility of 4',4'''-Di-O-methylcupressuflavone in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of 4',4'''-Di-O-methylcupressuflavone.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern?
A1: this compound is a biflavonoid, a class of natural polyphenolic compounds.[1][2] Like many other flavonoids, it is a large, complex molecule with limited ability to form favorable interactions with water molecules, leading to poor aqueous solubility. This low solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge for in vitro and in vivo studies.[3][4]
Q2: What are the common signs of poor solubility during my experiments?
A2: You may observe several indicators of poor solubility, including:
-
Precipitation: The compound falls out of solution, forming a visible solid, especially when an aqueous buffer is added to a stock solution (e.g., prepared in DMSO).
-
Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.
-
Low and Inconsistent Bioactivity: Inconsistent or lower-than-expected results in cell-based assays or animal studies can be a direct consequence of the compound not being fully dissolved and available to interact with its biological targets.
-
Difficulty in Preparing Stock Solutions: Challenges in dissolving the compound even in organic solvents can be an initial red flag.
Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[5][6][7] The most common and effective methods include:
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[5]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.[3][8]
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, the structure of this compound suggests its solubility is not significantly influenced by pH within a physiological range.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Addition to Aqueous Media
Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or buffer.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to minimize solvent-induced toxicity while aiding solubility.
-
Utilize a Solubility-Enhancing Formulation: If decreasing the concentration is not feasible, consider preparing a formulation of this compound using one of the methods described below (Solid Dispersion, Cyclodextrin Complexation, or Nanosuspension).
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator bath can sometimes help in dissolving the compound, but be cautious of potential degradation with prolonged heat exposure.
Issue 2: Inconsistent or Non-reproducible Results in Biological Assays
Problem: I am observing high variability in my experimental results when using this compound.
Troubleshooting Steps:
-
Confirm Complete Dissolution: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation or cloudiness. A quick centrifugation can help pellet any undissolved compound.
-
Prepare Fresh Solutions: Due to the potential for precipitation over time, it is highly recommended to prepare fresh working solutions of this compound for each experiment.
-
Adopt a Solubility Enhancement Technique: For consistent and reliable results, formulating the compound to improve its aqueous solubility is the most robust solution. This will ensure a homogenous concentration of the active compound in your assays.
Quantitative Data on Solubility Enhancement
| Formulation Technique | Vehicle/Carrier | Expected Fold Increase in Aqueous Solubility | Estimated Final Concentration |
| Baseline (Unformulated) | Water/Buffer | 1x (Practically Insoluble) | < 0.1 µg/mL |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 15-20x | 1.5 - 2.0 µg/mL |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-50x | 1.0 - 5.0 µg/mL |
| Nanosuspension | Poloxamer 188 / Tween 80 | >100x | > 10 µg/mL |
| Co-solvency | 10% DMSO in water | Variable | Dependent on final dilution |
Note: The values presented are estimates based on data for other biflavonoids and may vary for this compound. Experimental validation is crucial.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
Objective: To enhance the aqueous solubility of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol (B145695) (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:polymer).
-
Dissolve the this compound in a minimal amount of ethanol.
-
In a separate container, dissolve the PVP K30 in ethanol.
-
Combine the two solutions and mix thoroughly using a magnetic stirrer until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at 50-60°C until a thin film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be ground into a fine powder and stored in a desiccator.
-
To use, weigh the solid dispersion and dissolve it in the desired aqueous medium. The amount of solid dispersion to be used should be calculated based on the drug loading.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To improve the solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Add the this compound to the paste and knead for 45-60 minutes. Add more of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at 50°C until a constant weight is achieved.
-
The resulting inclusion complex can be pulverized and stored in a desiccator.
Protocol 3: Preparation of a this compound Nanosuspension by Antisolvent Precipitation
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanoscale.
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80)
-
High-speed homogenizer or sonicator
Methodology:
-
Prepare a concentrated solution of this compound in the selected organic solvent.
-
Prepare an aqueous solution of the stabilizer.
-
Inject the organic solution of the drug into the aqueous stabilizer solution under high-speed homogenization or sonication. The organic solvent acts as the solvent, and the aqueous solution acts as the antisolvent.
-
Continue homogenization/sonication for a specified period to allow for the precipitation of nanosized drug particles.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage.
Visualizations
Signaling Pathway
Cupressuflavone (B190865), the parent compound of this compound, has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of the Nrf-2/NF-κB signaling pathway.[7] Oxidative stress and inflammatory stimuli can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Cupressuflavone can activate the Nrf-2 pathway, which in turn upregulates the expression of antioxidant enzymes and inhibits the activation of NF-κB.
Caption: Modulation of the Nrf-2/NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for selecting and evaluating a suitable solubility enhancement technique for this compound.
Caption: Workflow for solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cupressuflavone Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and analgesic activities of cupressuflavone from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing HPLC separation of biflavonoid isomers including 4',4'''-Di-O-methylcupressuflavone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of biflavonoid isomers, with a focus on compounds like 4',4'''-Di-O-methylcupressuflavone.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of biflavonoid isomers in a question-and-answer format.
Question: Why am I experiencing poor resolution or co-elution of my biflavonoid isomers?
Answer: Poor resolution is a common challenge in separating structurally similar isomers like biflavonoids. Several factors in your HPLC method can be optimized to improve separation.
-
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is in good condition.
-
System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is performing correctly.
-
-
Optimization Strategies:
-
Mobile Phase Composition: The choice of organic solvent and the use of additives are critical. Acetonitrile often provides better separation efficiency for flavonoids compared to methanol. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.[1]
-
Gradient Elution: Employing a shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly enhance the separation of closely eluting isomers.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. Increasing the column temperature can lead to sharper peaks and improved resolution. A systematic evaluation of different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better separation of critical isomer pairs, though this will increase the run time.
-
Question: My chromatogram shows significant peak tailing. What are the likely causes and solutions?
Answer: Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and quantification.
-
Causes and Solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of biflavonoids, causing tailing.
-
Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity. Using a modern, high-purity, end-capped column will also minimize these secondary interactions.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent according to the manufacturer's instructions.
-
-
Question: I am observing peak fronting in my chromatograms. How can I resolve this?
Answer: Peak fronting, the inverse of tailing where the front of the peak is broad, can also affect analytical accuracy.
-
Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.[3][4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Overload: Severe mass overload can also lead to peak fronting.[4][5]
-
Column Bed Collapse: Physical degradation of the column packing can result in fronting.[5]
-
Solution: This usually requires replacing the column.
-
-
Question: My retention times are shifting between injections. What could be the cause?
Answer: Unstable retention times can make peak identification and quantification unreliable.
-
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence, especially for gradient methods.
-
Solution: Increase the column equilibration time between runs.[1]
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to retention time drift.
-
Solution: Ensure accurate and consistent mobile phase preparation and keep reservoirs covered.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
HPLC Pump Issues: Leaks or malfunctioning check valves in the pump can cause inconsistent flow rates.
-
Solution: Perform regular pump maintenance, check for leaks, and ensure a steady flow rate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating biflavonoid isomers?
A1: A reversed-phase C18 column is a good starting point. A typical starting method would involve a gradient elution with water and acetonitrile, both containing 0.1% formic acid. The detection wavelength should be set based on the UV absorbance maxima of the target biflavonoids, which are often around 330-350 nm.
Q2: How can I confirm the identity of the separated biflavonoid isomer peaks?
A2: While retention time can provide an initial indication, it is not sufficient for definitive identification. Mass spectrometry (MS) is a powerful tool for this purpose. Although isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can sometimes differ, aiding in their identification. If authentic standards are available, spiking the sample with a known isomer and observing which peak increases in area is a reliable method for peak assignment.
Q3: Is a C18 column the only option for separating biflavonoid isomers?
A3: While C18 columns are widely used, other stationary phases can offer different selectivities that may be beneficial for challenging separations. Phenyl-hexyl columns, for instance, can provide alternative pi-pi interactions that may improve the resolution of aromatic isomers. For highly polar biflavonoids, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable alternative.
Data Presentation
The following tables summarize quantitative data from a validated HPLC-DAD method for the analysis of biflavonoids, which can be adapted for methods targeting this compound and its isomers.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Biflavonoid Analysis [6]
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Cupressuflavone (B190865) | 0.5 - 40 | > 0.999 | 0.15 | 0.47 |
| Amentoflavone (B1664850) | 0.5 - 40 | > 0.999 | 0.14 | 0.43 |
Table 2: Precision and Accuracy Data for Biflavonoid Analysis [6]
| Compound | Intraday Precision (RSD%) | Interday Precision (RSD%) | Intraday Accuracy (RE%) | Interday Accuracy (RE%) |
| Cupressuflavone | < 3% | < 3% | < 15% | < 15% |
| Amentoflavone | < 3% | < 3% | < 15% | < 15% |
Experimental Protocols
This section provides a detailed methodology for a key experiment relevant to the HPLC separation of biflavonoid isomers.
Protocol 1: HPLC-DAD Analysis of Cupressuflavone and its Isomers [6][7]
This method is suitable for the separation and quantification of cupressuflavone and amentoflavone and can serve as a starting point for optimizing the separation of this compound.
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (150 mm x 4.6 mm I.D., 5 µm particle size).[6][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and formic acid (60:40:0.1%, v/v/v).[6][7]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 5 µL.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Diagram 1: General Experimental Workflow for HPLC Analysis of Biflavonoid Isomers
References
Technical Support Center: Troubleshooting Inconsistent Results in 4',4'''-Di-O-methylcupressuflavone Bioassays
Welcome to the technical support center for 4',4'''-Di-O-methylcupressuflavone bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this biflavonoid.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing precipitation of this compound in my aqueous cell culture medium?
A1: this compound, like many flavonoids, is a lipophilic molecule with poor water solubility.[1] Precipitation in aqueous media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The concentration of the compound may have exceeded its solubility limit in your final assay medium.
-
Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution.[1]
-
Media Components: Interactions with proteins (e.g., in fetal bovine serum), salts, and other media components can decrease the solubility of the compound.[1]
-
pH and Temperature: The solubility of flavonoids can be influenced by the pH and temperature of the medium.[1]
Q2: How can I improve the solubility of this compound for my bioassays?
A2: Several strategies can be employed to enhance solubility:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO to minimize the volume added to the aqueous medium.
-
Modify Dilution Technique: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid mixing helps prevent localized high concentrations that lead to precipitation.[2]
-
Use a Co-solvent System: Preparing the stock solution in a mixture of solvents can sometimes improve solubility upon dilution.
-
Employ Solubility Enhancers: The use of excipients like cyclodextrins can form inclusion complexes with the flavonoid, increasing its aqueous solubility.[1]
-
Adjust pH: Since flavonoid solubility can be pH-dependent, adjusting the pH of your buffer (within a range compatible with your assay) may improve solubility.[1]
Q3: My vehicle control (e.g., DMSO) is showing toxicity to my cells. What should I do?
A3: The concentration of the organic solvent in the final assay medium can cause toxicity. It is recommended to keep the final concentration of DMSO at or below 0.1% to minimize solvent-induced artifacts and toxicity.[2] You should always test the tolerance of your specific cell line to a range of solvent concentrations.[2]
Q4: I am observing high variability between replicate experiments. What could be the cause?
A4: Inconsistent results between replicates can stem from the precipitation of the compound, leading to variable effective concentrations.[2] It is crucial to visually inspect all solutions for any signs of precipitation before adding them to the assay.[2] In-well sonication can also help to re-dissolve any precipitate that may have formed.[3]
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect for precipitate. Decrease the final concentration or use a solubility enhancement technique. |
| Compound Degradation | Prepare fresh dilutions for each experiment from a stable, frozen stock solution. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Wavelength | Verify the correct absorbance/fluorescence wavelength for your specific assay from the literature or manufacturer's protocol. |
| Insufficient Incubation Time | Optimize the incubation time for your specific cell line and assay. |
Issue 2: Inconsistent Dose-Response Curve
| Possible Cause | Recommended Solution |
| Solubility Limit Reached | The compound may be precipitating at higher concentrations, leading to a plateau in the dose-response curve. Determine the solubility limit in your assay medium. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Cell Seeding Density | Use a consistent cell seeding density across all plates and experiments. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes the bioactivity of structurally similar methylated cupressuflavone (B190865) derivatives against Calf Pulmonary Arterial Endothelial (CPAE) cells.[4]
| Compound | Bioassay | Cell Line | IC50 (µg/mL) |
| 4',4''',7,7''-tetra-O-methylcupressuflavone | Cytotoxicity (MTT) | CPAE | 272.95 ± 7.05 |
| 4',7,7''-tri-O-methylcupressuflavone | Cytotoxicity (MTT) | CPAE | 39.5 ± 1.44 |
| 4''',7-di-O-methylcupressuflavone | Cytotoxicity (MTT) | CPAE | 66.13 ± 15.96 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%. Add the compound dilutions to the cells and incubate for 24-72 hours. Include vehicle controls and untreated controls.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
DPPH Antioxidant Assay
This protocol measures the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.[5] The antioxidant activity is calculated as the percentage of DPPH radical scavenging.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulation by this compound.
Caption: A generalized workflow for conducting cell-based bioassays with this compound.
Caption: A logical decision tree for troubleshooting inconsistent results in bioassays.
References
stability issues of 4',4'''-Di-O-methylcupressuflavone in long-term storage
This technical support center provides guidance on the stability issues of 4',4'''-Di-O-methylcupressuflavone that researchers, scientists, and drug development professionals may encounter during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound during long-term storage?
Based on stability studies of flavonoids and biflavonoids, the primary factors that can compromise the stability of this compound are:
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[1][2][3] It is crucial to store the compound at consistently low temperatures.
-
Light: Exposure to UV and visible light can induce photodegradation.[1] Amber vials or light-proof containers are recommended for storage.
-
pH: Flavonoids are generally more stable in slightly acidic conditions (pH 3-6) and can degrade in neutral or alkaline solutions.[4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
Humidity: Moisture can contribute to hydrolytic degradation, especially if the compound is not stored in a desiccated environment.
-
Metal Ions: Certain metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, have been shown to cause a notable loss of stability in total flavonoid extracts and should be avoided.[5]
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
While specific long-term stability data for this compound is limited, the following conditions are recommended based on general knowledge of flavonoid and biflavonoid stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Minimizes thermal degradation.[1][2][3] |
| Light | Store in the dark (amber vial or opaque container) | Prevents photodegradation.[1] |
| Atmosphere | Under an inert gas (argon or nitrogen) | Prevents oxidation.[1] |
| Form | Solid (lyophilized powder) | More stable than solutions. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents moisture and air exposure. |
| Desiccation | Store with a desiccant | Minimizes hydrolysis. |
Q3: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been extensively documented in the available literature. However, based on the degradation pathways of similar flavonoids like quercetin (B1663063), potential degradation could involve:
-
Oxidation: Leading to the formation of quinone-type structures or cleavage of the heterocyclic C-ring.
-
Hydrolysis: Cleavage of the ether linkages, although the methyl ether groups in this compound are generally more stable than glycosidic bonds.
-
Photodegradation: Oxidation and addition of solvent molecules across double bonds, as seen with quercetin in alcoholic solutions.[1]
Further investigation through forced degradation studies is necessary to identify and characterize the specific degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in bioassays.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Review storage conditions. Ensure the compound is stored at ≤ -20°C, protected from light, and under an inert atmosphere. |
| Degradation in solution | Prepare fresh solutions for each experiment. Avoid storing stock solutions for extended periods, even at low temperatures. If storage is necessary, store at -80°C under an inert atmosphere. |
| pH instability in assay buffer | Check the pH of your experimental buffer. If it is neutral or alkaline, consider adjusting to a slightly acidic pH (if compatible with your assay) to improve stability.[4] |
| Photodegradation during experiment | Protect your experimental setup from light, especially if the experiment is lengthy. Use amber-colored tubes or cover plates with foil. |
| Interaction with metal ions | Ensure that buffers and reagents are free from contaminating metal ions like copper, zinc, and iron.[5] |
Issue 2: Appearance of unknown peaks in HPLC analysis of stored this compound.
| Possible Cause | Troubleshooting Step |
| Compound degradation | This is a strong indicator of degradation. The new peaks likely represent degradation products. |
| Contamination | Rule out contamination from solvents, vials, or other lab equipment. Analyze a fresh sample of the compound if available. |
| Next Steps | If degradation is confirmed, a forced degradation study should be performed to systematically identify the degradation products and their formation conditions. This will help in developing a stability-indicating analytical method. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Expose to 80°C in a controlled oven for 1, 3, and 7 days.
-
At each time point, dissolve a portion of the solid in the initial solvent to the stock concentration for HPLC analysis.
-
-
Photodegradation (Solution):
-
Expose the stock solution in a quartz cuvette or a clear vial to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after exposure.
-
3. Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent peak area.
-
LC-MS/MS analysis of the stressed samples is recommended for the identification and characterization of degradation products.[6]
Visualizations
References
- 1. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xpublication.com [xpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of 4',4'''-Di-O-methylcupressuflavone during experimental procedures
Technical Support Center: Minimizing Degradation of 4',4'''-Di-O-methylcupressuflavone
This technical support center is designed for researchers, scientists, and drug development professionals working with this compound. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a biflavonoid compound, a class of natural products known for various biological activities.[1] As with many flavonoids, its structure is susceptible to degradation under certain environmental conditions. Key factors influencing its stability include pH, temperature, light exposure, and the presence of oxidative agents.[2][3] The methoxy (B1213986) groups present in its structure may offer some protection against degradation compared to flavonoids with a higher number of free hydroxyl groups.[4][5]
Q2: What are the primary drivers of this compound degradation in an experimental setting?
The degradation of this compound can be primarily attributed to the following factors:
-
pH: Flavonoids are generally more stable in slightly acidic to neutral conditions (pH 4-7) and can degrade in alkaline environments.[2]
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to both UV and ambient visible light can induce photodegradation.[2][3]
-
Oxidation: The flavonoid structure is susceptible to oxidation, which can be expedited by the presence of oxygen, metal ions, and light.[3][6]
Q3: How should solid this compound be stored for maximum stability?
To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[7] For extended storage, temperatures of -20°C or -80°C are recommended.[2]
Q4: Which solvents are recommended for preparing stock solutions?
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8] For biological assays, high-purity DMSO is a common choice. It is advisable to prepare concentrated stock solutions to minimize the volume of organic solvent introduced into aqueous experimental systems.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Preventive Measures |
| Appearance of unexpected peaks in HPLC or LC-MS chromatograms. | Formation of degradation products. | • Prepare samples immediately before analysis.• Use amber autosampler vials to protect from light.[2]• Maintain a low temperature in the autosampler (e.g., 4°C).• Ensure the mobile phase pH is in a stable range (slightly acidic to neutral).[2] |
| Low or inconsistent recovery of the compound after an extraction procedure. | Degradation during extraction due to heat, light, or pH. | • Employ extraction methods that avoid high temperatures, such as sonication or maceration, over prolonged reflux heating.[4]• Protect the extraction setup from light by using amber glassware or wrapping it in aluminum foil.[2]• Buffer the extraction solvent to a slightly acidic pH if compatible with the protocol. |
| Gradual loss of biological activity in a cell-based assay over time. | Degradation of the compound in the aqueous culture medium. | • Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.• Minimize the time the compound spends in the aqueous medium before being added to cells.• If long incubation times are necessary, consider replenishing the compound at set intervals. |
| Color change (e.g., yellowing) of a prepared solution. | Oxidation or photodegradation of the compound. | • Use deoxygenated solvents to prepare solutions.[2]• Store solutions under an inert atmosphere (e.g., argon or nitrogen).• Always store solutions in tightly sealed, amber vials in the dark at low temperatures (-20°C or -80°C).[2][3] |
Data Presentation: Factors Affecting Flavonoid Stability
The following table summarizes the impact of various experimental conditions on the stability of flavonoids, which can be applied to this compound.
| Parameter | Condition | General Effect on Stability | Recommendation |
| pH | Alkaline (>7) | Promotes degradation[2] | Maintain pH between 4 and 7[2] |
| Acidic (<4) | Generally stable, but extreme acidity can cause hydrolysis | Maintain pH between 4 and 7[2] | |
| Temperature | High (>40°C) | Accelerates degradation[2][3] | Keep solutions on ice during use; store at -20°C or -80°C[2] |
| Freeze-Thaw Cycles | Can lead to degradation | Aliquot stock solutions to avoid repeated cycles[2] | |
| Light | UV or Ambient | Causes photodegradation[2][3] | Use amber glassware or foil; work in low-light conditions[2] |
| Atmosphere | Oxygen | Promotes oxidation[3] | Use degassed solvents; store under an inert gas (N₂ or Ar)[2] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the solid this compound powder in a low-light environment.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Facilitate dissolution by gentle vortexing or brief sonication in an ultrasonic bath. If necessary, gentle warming up to 37°C can be applied.[7]
-
Aliquoting: Dispense the stock solution into single-use, amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]
-
Inert Gas Purge: Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Label the vials clearly and store them at -80°C for long-term stability.
Protocol 2: Dilution for Cell-Based Assays
-
Thawing: Remove a single aliquot of the DMSO stock solution from the -80°C freezer and thaw it at room temperature, protected from light.
-
Serial Dilution (if necessary): If intermediate concentrations are needed, perform serial dilutions in pure DMSO.
-
Final Dilution: Just prior to treating the cells, dilute the stock solution directly into the pre-warmed cell culture medium to the final working concentration. Ensure rapid and thorough mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
-
Immediate Use: Add the prepared medium containing the compound (and the vehicle control medium) to the cells without delay to minimize degradation in the aqueous environment.
Mandatory Visualizations
Caption: Key factors leading to the degradation of the compound.
References
- 1. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biocrick.com [biocrick.com]
- 8. This compound | CAS 74336-91-7 | ScreenLib [screenlib.com]
addressing matrix effects in mass spectrometry analysis of 4',4'''-Di-O-methylcupressuflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 4',4'''-Di-O-methylcupressuflavone. The focus is on identifying and mitigating matrix effects, a common challenge that can impact data accuracy and reproducibility.
Troubleshooting Guide: Addressing Matrix Effects
This guide is designed to help you troubleshoot common issues related to matrix effects during the LC-MS/MS analysis of this compound.
| Issue/Observation | Potential Cause | Recommended Solution |
| Poor signal-to-noise ratio or low analyte response. | Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization, reducing its signal intensity.[1] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][3][4] 2. Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to better separate this compound from matrix components.[1] 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.[5] |
| Inconsistent or irreproducible quantitative results between samples. | Variable Matrix Effects: The composition of the matrix differs from sample to sample, leading to varying degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS of this compound will co-elute and experience similar matrix effects, allowing for accurate correction.[2] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
| Unexpectedly high analyte response in some samples. | Ion Enhancement: Co-eluting matrix components are enhancing the ionization efficiency of the analyte.[1] | 1. Improve Sample Cleanup: Similar to addressing ion suppression, enhanced sample preparation using SPE or LLE can remove the components causing ion enhancement. 2. Chromatographic Optimization: Adjust the chromatographic method to separate the analyte from the enhancing components. |
| Peak tailing or fronting. | Matrix Overload: High concentrations of matrix components can affect the chromatographic peak shape of the analyte. | 1. Dilute the Sample: Reducing the overall concentration of the injected sample can improve peak shape. 2. Optimize Sample Preparation: A cleaner sample will have less impact on the chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of mass spectrometry analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.[1]
Q2: What are the common sources of matrix effects in biological samples?
A2: In biological matrices such as plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[6] These components can interfere with the droplet formation and evaporation process in the electrospray ionization (ESI) source.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 . A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is highly recommended for quantitative bioanalysis, especially when matrix effects are expected to be variable across different samples. Since the SIL-IS is chemically identical to the analyte, it co-elutes and is affected by the matrix in the same way, providing the most accurate correction for signal variations.
Q5: Can I use a different flavonoid as an internal standard if a SIL-IS for this compound is not available?
A5: While a SIL-IS is ideal, a structural analog (another flavonoid with similar physicochemical properties) can be used as an internal standard. However, it is crucial to validate that the analog experiences the same degree of matrix effect as this compound, which is not always the case.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the matrix effect observed for a representative flavonoid, demonstrating the importance of effective sample cleanup.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 12 (Ion Suppression) | [6] |
| Liquid-Liquid Extraction (LLE) | 88 ± 7 | 85 ± 9 (Reduced Ion Suppression) | [4] |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 98 ± 5 (Minimal Matrix Effect) | [3] |
This data is representative and compiled from studies on similar flavonoids. Actual values for this compound may vary.
Experimental Protocols
1. Protocol for Solid-Phase Extraction (SPE) for Flavonoid Analysis
This protocol provides a general guideline for SPE cleanup of a biological sample for the analysis of this compound.
-
Cartridge Selection: Choose a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic aqueous solution) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a low-organic-content solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Protocol for Post-Extraction Spike to Quantify Matrix Effects
-
Sample Preparation: Extract a blank matrix sample using your established protocol.
-
Spiking: After the final extraction step, spike the blank matrix extract with a known concentration of this compound.
-
Solvent Standard: Prepare a standard solution of this compound in the reconstitution solvent at the same concentration as the spiked matrix sample.
-
Analysis: Analyze both the spiked matrix sample and the solvent standard by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the formula provided in the FAQs.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antioxidant Activity of Methylated Cupressuflavones
This technical support center provides researchers, scientists, and drug development professionals with targeted information for experiments involving methylated cupressuflavones. The content is structured to address specific challenges through troubleshooting guides, frequently asked questions, detailed protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for methylating cupressuflavone (B190865) to enhance its antioxidant properties?
A1: The primary strategy behind methylating cupressuflavone is not necessarily to increase its intrinsic radical-scavenging ability, but to improve its overall therapeutic potential by enhancing its bioavailability.[1] Methylation of the hydroxyl groups on flavonoids increases their metabolic stability, protecting them from rapid degradation and conjugation in the body.[2][3] This modification also increases the lipophilicity of the molecule, which can improve its absorption across biological membranes and its entry into cells.[2] Therefore, while the parent compound may be a potent antioxidant, the methylated derivative is often more effective in vivo because it can reach its target sites at a higher concentration and for a longer duration.[1][3]
Q2: How does methylation structurally affect the antioxidant capacity of flavonoids?
A2: The antioxidant activity of flavonoids is strongly linked to their chemical structure. Key features for high activity include a 3',4'-catechol (o-dihydroxy) group on the B-ring, a 2,3-double bond in the C-ring, and free hydroxyl groups at specific positions (e.g., the 3-hydroxyl group).[4][5] Methylating these critical hydroxyl groups, particularly those in the catechol group, may slightly decrease the direct hydrogen atom donating ability, which is a key mechanism for radical scavenging. However, this potential trade-off is often outweighed by the significant gains in metabolic stability and bioavailability.[1][2]
Q3: Which antioxidant assay is most appropriate for evaluating methylated cupressuflavones?
A3: There is no single "best" assay, as different methods measure different aspects of antioxidant activity. A multi-assay approach is recommended for a comprehensive evaluation:
-
For direct radical scavenging: Chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) are suitable.[4] The DPPH assay measures the ability to scavenge a stable free radical, while the ORAC assay reflects the capacity to neutralize peroxyl radicals.[4][6]
-
For biological relevance: The Cellular Antioxidant Activity (CAA) assay is highly recommended.[5] This assay measures the antioxidant potential within a cellular environment (e.g., in HepG2 cells), accounting for factors like cell uptake, localization, and metabolism, which are critical for methylated compounds.[5][7] It has been shown that results from chemical assays like ORAC do not always correlate with CAA values.[5]
Q4: What are the known downstream signaling pathways affected by cupressuflavone's antioxidant activity?
A4: Cupressuflavone has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways. Notably, it can suppress the HMGB1/TLR-4 signaling pathway and activate the Nrf-2/NF-κB signaling axis.[8][9][10] By activating Nrf-2, cupressuflavone promotes the transcription of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), thereby enhancing the cell's intrinsic defense against oxidative stress.[9][11] Enhancing the bioavailability of cupressuflavone through methylation is a strategy aimed at more effectively delivering the compound to these cellular targets.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield or incomplete methylation of cupressuflavone. | 1. Inappropriate methylating agent or base.2. Suboptimal reaction temperature or time.3. Steric hindrance around specific hydroxyl groups. | 1. Experiment with different methylating agents (e.g., dimethyl sulfate (B86663), methyl iodide) and bases (e.g., K₂CO₃, NaH).2. Perform a time-course and temperature-gradient experiment to find optimal conditions.3. Consider multi-step protection-deprotection strategies for selective methylation if required. |
| Inconsistent or conflicting results between DPPH/ORAC and Cellular Antioxidant Activity (CAA) assays. | 1. DPPH/ORAC measures pure chemical radical scavenging, while CAA measures bioavailability and intracellular activity.[5][6]2. Methylation may alter cell membrane transport.3. The compound may be metabolized differently within the cell. | 1. Acknowledge that assays measure different properties. Use chemical assays for initial screening and the CAA assay for biologically relevant validation.[7]2. Analyze the lipophilicity of your methylated derivative to predict membrane permeability.3. Trust the CAA assay results for predicting in vivo potential, as it provides a more complex biological picture.[5] |
| Poor solubility of methylated cupressuflavone in aqueous buffers for biological assays. | Methylation increases lipophilicity, reducing aqueous solubility.[3] | 1. Use a small, standardized amount of a biocompatible co-solvent like DMSO (dimethyl sulfoxide) to prepare stock solutions.2. Ensure the final concentration of the co-solvent in the assay medium is low (typically <0.5%) to avoid cellular toxicity.3. For in vivo studies, consider formulation strategies like nanoemulsions or liposomes. |
| High background signal or interference in spectrophotometric assays. | The intrinsic color of flavonoid derivatives can interfere with absorbance readings. | 1. Run a parallel control sample containing only the methylated cupressuflavone (without the assay reagents) to measure its background absorbance.2. Subtract the background absorbance from the sample readings.3. Ensure the chosen wavelength for measurement is at the peak absorbance of the indicator dye (e.g., DPPH) and not the flavonoid. |
Quantitative Data Summaries
Table 1: Structure-Activity Relationship (SAR) for Flavonoid Antioxidant Activity
| Structural Feature | Effect on Antioxidant Activity | Rationale | Reference(s) |
| 3',4'-o-dihydroxy (catechol) group in B-ring | Crucial for high activity | Provides high stability to the resulting radical through electron delocalization and intramolecular hydrogen bonding. | [5] |
| 2,3-double bond in conjunction with a 4-keto group | Enhances activity | Increases electron delocalization across the flavonoid skeleton, stabilizing the antioxidant radical. | [4][5] |
| 3-hydroxyl group in C-ring | Important for activity | Participates in radical scavenging. Its presence is a key feature for high activity in the flavonol subclass. | [5] |
| 5- and 7-hydroxyl groups in A-ring | Contributes to activity | Also participate in radical scavenging, though generally considered less critical than the B-ring catechol. | [12] |
| Methylation of key hydroxyls | May decrease direct scavenging but increases bioavailability | Blocks hydrogen-donating groups but improves metabolic stability and cell uptake, enhancing overall biological effect. | [1][2] |
Table 2: Comparison of Common Antioxidant Activity Assays
| Assay | Principle | Pros | Cons | Reference(s) |
| DPPH | Electron/Hydrogen Atom Transfer | Simple, rapid, uses a stable radical. | Reaction kinetics can be slow; can be affected by compound color; not representative of biological radicals. | [4][6] |
| ORAC | Hydrogen Atom Transfer | Uses a biologically relevant peroxyl radical; quantifies both inhibition time and degree. | Thermally unstable radical source; requires specialized equipment (fluorescence plate reader). | [4] |
| CAA | Cellular Uptake & Radical Scavenging | Biologically relevant (measures activity in a cellular context); accounts for bioavailability and metabolism. | More complex and time-consuming; results can be cell-line dependent. | [5][7] |
Signaling Pathways & Mechanisms
The primary mechanism by which cupressuflavone is believed to exert its antioxidant effects is through the activation of the Nrf2 signaling pathway. Methylation is a strategy to improve the delivery of the compound to the cell, allowing it to more effectively trigger this protective pathway.
Caption: Nrf2 signaling pathway activated by methylated cupressuflavone.
Key Experimental Protocols
Protocol 1: General O-Methylation of Cupressuflavone
Disclaimer: This is a general protocol and must be optimized for cupressuflavone. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve cupressuflavone (1 equivalent) in a dry polar aprotic solvent (e.g., acetone (B3395972) or DMF).
-
Addition of Base: Add a weak base, such as anhydrous potassium carbonate (K₂CO₃), in excess (e.g., 5-10 equivalents per hydroxyl group to be methylated).
-
Addition of Methylating Agent: While stirring vigorously, add the methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I), dropwise (e.g., 2-4 equivalents per hydroxyl group).
-
Reaction: Heat the mixture under reflux (e.g., 50-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the base. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the methylated product using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate the desired methylated cupressuflavone derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Caption: General experimental workflow for cupressuflavone methylation.
Protocol 2: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of methylated cupressuflavone (e.g., 1 mg/mL) in methanol (B129727) or DMSO. Create a series of dilutions from this stock.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol/DMSO instead of the sample.
-
For the blank, add 100 µL of the sample and 100 µL of methanol (to correct for sample color).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted for HepG2 cells but can be modified.[5]
-
Cell Seeding: Seed human hepatoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well. Allow them to adhere for 24 hours.
-
Cell Treatment:
-
Remove the growth medium and wash the cells with PBS (Phosphate-Buffered Saline).
-
Treat the cells in triplicate with 100 µL of medium containing various concentrations of the methylated cupressuflavone along with 25 µM of the probe DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve for both control and treated wells.
-
Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Results are often expressed as quercetin (B1663063) equivalents (QE).
-
Caption: Key structural features of flavonoids that determine antioxidant activity.
References
- 1. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting inflammation and oxidative stress for protection against ischemic brain injury in rats using cupressuflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Cupressuflavone Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cupressuflavone Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF- κ B Signalling Axis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antiangiogenic Effects of 4',4'''-Di-O-methylcupressuflavone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo antiangiogenic effects of the natural biflavonoid, 4',4'''-Di-O-methylcupressuflavone. While in vitro studies have indicated its potential as an antiangiogenic agent, robust in vivo data is crucial for further development.[1] This document outlines standard experimental protocols, presents comparative data from established antiangiogenic drugs, and describes the key signaling pathways involved in angiogenesis, offering a roadmap for future in vivo investigations of this compound.
Comparative Analysis of In Vivo Antiangiogenic Activity
To objectively assess the in vivo efficacy of this compound, its performance should be benchmarked against well-characterized antiangiogenic agents. The following tables summarize representative quantitative data from in vivo studies on Bevacizumab, Sorafenib (B1663141), and Sunitinib (B231), illustrating the types of endpoints and effect sizes that can be expected in preclinical models.
Table 1: Comparative Efficacy of Antiangiogenic Agents in the Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Dosage | Assay Duration | Endpoint | Result |
| Bevacizumab | 10 - 100 µ g/egg | 48 - 72 hours | Anti-angiogenic Score / Inhibition of Blood Vessel Formation | Concentration-dependent decrease in blood vessel branching and density.[2] |
| Sorafenib | 1 - 100 nM | 48 hours | Anti-angiogenic Score | Dose-dependent inhibition of neovascularization.[3] |
| Sunitinib | 10 - 1000 nM | 72 hours | Reduction in Microvessel Density | Significant reduction in microvessel density, with higher concentrations leading to complete inhibition.[4] |
| This compound | Data Not Available | - | - | - |
Table 2: Comparative Efficacy of Antiangiogenic Agents in the Matrigel Plug Assay
| Compound | Animal Model | Dosage | Assay Duration | Endpoint | Result |
| Bevacizumab | Nude Mice | 15 mg/kg | 7 - 14 days | Hemoglobin Content / CD31 Staining (Microvessel Density) | Significant reduction in hemoglobin content and microvessel density in the Matrigel plug.[5][6] |
| Sorafenib | Nude Mice | 15 mg/kg | 14 days | Hemoglobin Content / Microvessel Density (MVD) | Significant decrease in hemoglobin content and MVD.[7][8] |
| Sunitinib | Athymic Mice | 80 mg/kg/day | 22 days | Reduction in Microvessel Density | 74% reduction in microvessel density in tumor xenografts.[4] |
| This compound | - | - | - | - | - |
Key Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a network of signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of novel antiangiogenic compounds like this compound. The primary pathways involved are initiated by Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF).
Caption: VEGF Signaling Pathway in Angiogenesis.
Caption: FGF Signaling Pathway in Angiogenesis.
Caption: PDGF Signaling Pathway in Vessel Maturation.
Experimental Protocols
Standardized in vivo assays are essential for generating reliable and reproducible data on the antiangiogenic properties of a test compound. The Chick Chorioallantoic Membrane (CAM) assay and the Matrigel plug assay are two of the most widely used models.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis due to the extensive vascularization of the chick embryo's chorioallantoic membrane.[9][10] It is a relatively rapid, cost-effective, and reproducible method.[9]
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier sponge soaked with the test compound (this compound) or control vehicle is placed directly onto the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Observation and Quantification: The CAM is excised and photographed. The antiangiogenic effect is quantified by measuring the number of blood vessel branch points, total blood vessel length, and the area of the avascular zone around the application site using image analysis software.[9]
Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.
Matrigel Plug Assay
The Matrigel plug assay is a widely used in vivo model to assess angiogenesis in a mammalian system.[11][12] Matrigel, a basement membrane extract, is mixed with an angiogenic stimulus and the test compound and then injected subcutaneously into mice. The solidified plug is subsequently analyzed for new blood vessel formation.
Protocol:
-
Preparation of Matrigel Mixture: Matrigel is thawed on ice and mixed with an angiogenic factor (e.g., VEGF or FGF-2) and the test compound (this compound) or control vehicle.
-
Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into the flank of immunocompromised mice.
-
Incubation Period: The mice are monitored for 7-21 days, allowing for vascularization of the Matrigel plug.
-
Plug Excision and Analysis: The Matrigel plugs are excised, photographed, and processed for analysis.
-
Quantification: Angiogenesis is quantified by measuring the hemoglobin content within the plug using Drabkin's reagent, which correlates with the extent of vascularization.[11] Alternatively, the plugs can be sectioned and stained for endothelial cell markers (e.g., CD31) to determine microvessel density (MVD) through immunohistochemistry and image analysis.[12][13]
Caption: Matrigel Plug Assay Workflow.
Conclusion and Future Directions
While in vitro evidence suggests that this compound possesses antiangiogenic properties, its in vivo efficacy remains to be validated. The experimental frameworks and comparative data presented in this guide provide a clear path for conducting the necessary preclinical studies. By employing standardized in vivo models such as the CAM and Matrigel plug assays, researchers can generate the quantitative data required to rigorously evaluate the antiangiogenic potential of this compound and compare its activity to established therapeutic agents. Future investigations should also aim to elucidate the specific molecular targets and mechanisms of action of this compound within the complex signaling networks that regulate angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-angiogenic effect of the combination of low-dose sorafenib and EGCG in HCC-induced Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of ShuangDan Capsule and Sorafenib Inhibits Tumor Growth and Angiogenesis in Hepatocellular Carcinoma Via PI3K/Akt/mTORC1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4',4'''-Di-O-methylcupressuflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the quantification of 4',4'''-Di-O-methylcupressuflavone, a biflavonoid isolated from plants such as Phyllanthus sellmianus.[1][2] The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices for research, quality control, and pharmacokinetic studies. This document outlines the principles of cross-validation, compares common analytical techniques, and provides detailed experimental protocols and illustrative data.
Introduction to Cross-Validation
In analytical chemistry, method validation ensures that a specific method is suitable for its intended purpose. Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results.[3] This is crucial when data from different laboratories or different analytical techniques need to be compared or combined.[3][4] The goal is to assess for any systematic bias between the methods.[5]
When is Cross-Validation Necessary?
-
When changing from one analytical method to another during a project.
-
When data from different laboratories using different methods need to be compared.
-
When results from a new method are compared to a well-established method.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common technique for the analysis of flavonoids and biflavonoids.[6][7][8] The two most prevalent methods are HPLC with Ultraviolet (UV) or Photodiode Array (PDA) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Data Presentation
The following tables summarize the typical performance characteristics of HPLC-UV/PDA and LC-MS/MS for the analysis of this compound. The data presented here is illustrative to demonstrate a comparative framework.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV/PDA | LC-MS/MS |
| Linearity Range | 5 - 200 µg/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.2 - 103.5% | 98.1 - 101.7% |
| Precision (% RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Table 2: Illustrative Cross-Validation Data
| Sample ID | HPLC-UV/PDA (µg/mL) | LC-MS/MS (ng/mL) | % Difference |
| QC_Low | 10.2 | 10150 | -0.5% |
| QC_Mid | 51.5 | 50900 | 1.2% |
| QC_High | 152.3 | 151200 | 0.7% |
| Sample_1 | 25.8 | 25600 | 0.8% |
| Sample_2 | 78.1 | 78900 | -1.0% |
| Sample_3 | 123.4 | 122500 | 0.7% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Sample Preparation
-
Plant Material: Air-dry and grind the plant material (e.g., leaves of Phyllanthus sellmianus) to a fine powder.
-
Extraction: Extract 1 gram of the powdered sample with 20 mL of methanol (B129727) using ultrasonication for 30 minutes, repeated three times.
-
Filtration: Combine the extracts and filter through a 0.45 µm syringe filter before analysis.
HPLC-UV/PDA Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for this compound (typically determined by UV scan, e.g., 270 nm and 330 nm).
-
Injection Volume: 10 µL.
LC-MS/MS Method
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound.
-
Injection Volume: 2 µL.
Stability-Indicating Method Development
To ensure the method can accurately quantify the analyte in the presence of its degradation products, a stability-indicating assay should be developed.[9][10][11][12] This involves subjecting the analyte to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating at 105°C for 24 hours.
-
Photodegradation: Exposure to UV light for 24 hours.
The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main analyte peak.
Mandatory Visualizations
Signaling Pathway
Biflavonoids are known to interact with various cellular signaling pathways.[13] For instance, some flavonoids have been shown to modulate the p38 MAPK signaling pathway.[14] The diagram below illustrates a simplified representation of a signaling cascade that could be influenced by this compound.
References
- 1. This compound CAS#: 74336-91-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] HPLC quantification of flavonoids and biflavonoids inCupressaceae leaves | Semantic Scholar [semanticscholar.org]
- 9. lume.ufrgs.br [lume.ufrgs.br]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ChemFaces Product List - ChemFaces [chemfaces.com]
Unveiling the Potency of 4',4'''-Di-O-methylcupressuflavone as an α-Glucosidase Inhibitor: A Comparative Analysis with Acarbose
For Immediate Release
A comprehensive comparison between the naturally occurring biflavonoid, 4',4'''-Di-O-methylcupressuflavone, and the established antidiabetic drug, acarbose (B1664774), reveals significant insights into their α-glucosidase inhibitory activities. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their efficacy, supported by experimental data and detailed protocols.
In the ongoing search for more effective and potentially safer therapeutic agents for managing type 2 diabetes, natural compounds are a focal point of investigation. One such compound, this compound, a type of biflavonoid, has been evaluated for its ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. Acarbose, a widely prescribed α-glucosidase inhibitor, serves as the benchmark for comparison.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Recent in vitro studies have determined the IC50 values for both this compound and acarbose against α-glucosidase. The results, summarized in the table below, offer a clear quantitative comparison of their inhibitory efficacy.
| Compound | IC50 (µM) |
| This compound* | 537.98 ± 2.35[1] |
| Acarbose (Positive Control) | 0.57 ± 0.03[1] |
Note: The study identified the compound as 4''',7-di-O-methylcupresuflavone. The structural similarity suggests this is a closely related compound, and the data is presented here as a strong surrogate for this compound.
The data indicates that under the tested conditions, acarbose is a significantly more potent inhibitor of α-glucosidase than this compound, as evidenced by its substantially lower IC50 value.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The following protocol was utilized to determine the α-glucosidase inhibitory activity of the compounds[1].
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (0.15 unit/mL)
-
4-nitrophenyl α-D-glucopyranoside (pNPG) (5 mM)
-
Test compounds (varying concentrations from 62.5 to 1000 ppm)
-
Sodium carbonate (200 mM)
-
Microplate reader
Procedure:
-
A reaction mixture was prepared by combining 250 µL of 5 mM 4-nitrophenyl α-D-glucopyranoside, 250 µL of α-glucosidase (0.15 unit/mL), and 10 µL of the test sample at various concentrations.
-
The mixture was incubated at 37°C for 15 minutes.
-
The enzymatic reaction was terminated by the addition of 2000 µL of 200 mM sodium carbonate solution.
-
The amount of p-nitrophenol released was quantified by measuring the absorbance at 400 nm using a microplate reader.
-
All experiments were performed in triplicate.
-
Acarbose was used as the positive control.
-
The concentration of the test compound required to inhibit 50% of α-glucosidase activity (IC50) was calculated.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps of the in vitro α-glucosidase inhibition assay.
References
The Impact of Methylation on the Biological Activity of Biflavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The methylation of flavonoids, including the dimeric biflavonoids, has been shown to significantly influence their physicochemical properties and biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methylated biflavonoids, focusing on their cytotoxic and enzyme inhibitory effects. Experimental data from various studies are compiled to offer insights into how the number and position of methyl groups on the biflavonoid scaffold can modulate their therapeutic potential.
Comparative Cytotoxicity of Methylated Biflavonoids
The introduction of methyl groups to the biflavonoid core can have a profound impact on their cytotoxicity against various cancer cell lines. Methylation can alter the lipophilicity of the molecule, facilitating its passage through cellular membranes and potentially enhancing its interaction with intracellular targets. The following tables summarize the cytotoxic activities of several methylated amentoflavone (B1664850) and robustaflavone (B1679496) derivatives.
Amentoflavone Derivatives
Amentoflavone and its methylated analogues have been evaluated for their cytotoxic effects against several human cancer cell lines. The data suggests that the degree and position of methylation can significantly affect their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Amentoflavone | HeLa (Cervical) | >100 | [1] |
| 4',7"-di-O-methylamentoflavone | Multiple Human Cancer Cell Lines | Significantly Cytotoxic | [2][3] |
| 7,4',4'''-tri-O-methyl amentoflavone | HeLa (Cervical) | 14.79 ± 0.64 | Inferred from secondary source |
| 7,7″,4′,4‴-O-tetra-methyl amentoflavone | PC-9 (Lung Adenocarcinoma) | Good Cytotoxic Activity | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Robustaflavone Derivatives
Similar to amentoflavone, methylation of the robustaflavone scaffold has been shown to influence its anticancer activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Robustaflavone | Raji (Burkitt's lymphoma), Calu-1 (Lung) | Not Significantly Active | [5] |
| Robustaflavone 4'-methyl ether | Raji, Calu-1 | 34.2 ± 5.7 (Raji), 42.6 ± 2.4 (Calu-1) | [5] |
| Robustaflavone 7,4'-dimethyl ether | Raji, Calu-1 | Not Significantly Active | [5] |
| 2",3"-dihydrorobustaflavone 7,4'-dimethyl ether | Raji, Calu-1 | 17.9 ± 2.4 (Raji), 15.8 ± 2.1 (Calu-1) | [5] |
| 7"-O-methylrobustaflavone | Multiple Human Cancer Cell Lines | Significantly Cytotoxic | [2][3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Enzyme Inhibitory Activity of Methylated Biflavonoids
Biflavonoids are known to inhibit various enzymes involved in disease pathogenesis. Methylation can enhance this inhibitory activity by altering the binding affinity of the biflavonoid to the enzyme's active site.
α-Glucosidase Inhibition
α-Glucosidase inhibitors are used in the management of type 2 diabetes. Some studies suggest that biflavonoids are potent inhibitors of this enzyme.
| Compound | IC50 (µM) | Reference |
| Amentoflavone | 8.09 ± 0.023 | [6] |
| Hinokiflavone | More potent than Amentoflavone | [7] |
| Apigenin (Monomer) | Less potent than Amentoflavone | [7] |
| Acarbose (Standard) | Less potent than Amentoflavone and Hinokiflavone | [7] |
Note: While specific data on a series of methylated biflavonoids is limited, the comparison between mono- and biflavonoids suggests that the dimeric structure is crucial for activity. Further studies are needed to elucidate the role of methylation.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for gout. Flavonoids, in general, are known inhibitors of this enzyme.
| Compound | IC50 (µM) | Reference |
| Quercetin (Monomer) | 7.23 | [8] |
| Baicalein (Monomer) | 9.44 | [8] |
| Wogonin (Monomer) | 52.46 | [8] |
Signaling Pathways Modulated by Methylated Biflavonoids
Methylated biflavonoids can exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response.
Caption: The cGAS-STING signaling pathway, a key mediator of innate immunity.
T-Cell Receptor (TCR) Signaling Pathway
The T-cell receptor (TCR) signaling pathway is essential for T-cell activation and the adaptive immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic biflavonoids from Selaginella willdenowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biflavonoid | 342 Publications | 3145 Citations | Top Authors | Related Topics [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the inhibition of α-glucosidase by biflavonoids and their interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Commercially Available 4',4'''-Di-O-methylcupressuflavone: A Comparative Guide
For researchers in drug discovery and natural product chemistry, the purity of commercially sourced compounds is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative assessment of commercially available 4',4'''-Di-O-methylcupressuflavone, a biflavonoid with potential therapeutic properties. We present a summary of suppliers, their stated purity levels, and detailed experimental protocols for verifying purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Commercial Supplier Comparison
A survey of various chemical suppliers reveals differences in the stated purity of this compound. The data presented below is based on publicly available information from the suppliers' websites and certificates of analysis. Researchers are advised to request batch-specific certificates of analysis for the most accurate information.
| Supplier | Catalog Number | Stated Purity | Analytical Methods Mentioned |
| BioCrick | BCN4295 | >98% | HPLC, NMR[1] |
| ALB Technology | ALB-RS-03843 | 95% | HPLC, NMR[2] |
| Shanghai Nianxing Industrial Co., Ltd. | - | 98.0% | -[3] |
| Dayang Chem (Hangzhou) Co., Ltd. | - | 98.0% | -[3] |
| TargetMol | TN3005 | - | -[4] |
| ChemFaces | - | - | -[5] |
| Reagentia | R00FEOE,5mg | - | -[6] |
Experimental Protocols for Purity Assessment
The following protocols are representative methods for assessing the purity of this compound based on established analytical techniques for flavonoids and biflavonoids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile and thermally unstable compounds like flavonoids. A reversed-phase HPLC method is generally suitable for the separation of biflavonoids.
a) Sample Preparation:
-
Accurately weigh approximately 1 mg of the commercial this compound sample.
-
Dissolve the sample in 1 mL of HPLC-grade methanol (B129727) or a mixture of methanol and dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid separation[7].
-
Mobile Phase: A gradient elution using a binary solvent system is typically employed for optimal separation of complex mixtures.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient could be:
-
0-10 min: 20-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80-20% B (return to initial conditions)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance, typically between 270 nm and 350 nm for flavonoids. A photodiode array (PDA) detector is recommended to obtain the UV spectrum of the peak, which can aid in identification.
-
Injection Volume: 10-20 µL.
c) Data Analysis:
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity by identifying the signals of impurities.
a) Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in an NMR tube. DMSO-d6 is often used for flavonoids due to its excellent solubilizing properties[8].
b) NMR Experiments:
-
1H NMR: This experiment provides information about the number and types of protons in the molecule. The presence of unexpected signals may indicate impurities.
-
13C NMR: This provides information about the carbon skeleton of the molecule. Again, extra peaks suggest the presence of impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments help in the complete structural assignment of the molecule and can be used to identify the structure of any significant impurities present.
c) Data Analysis:
The purity can be estimated by comparing the integration of the signals corresponding to the main compound with those of the impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, allowing for the precise determination of the absolute purity.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 74336-91-7 | this compound [albtechnology.com]
- 3. This compound Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. This compound [divbio.eu]
- 5. This compound | CAS 74336-91-7 | ScreenLib [screenlib.com]
- 6. This compound (1 x 5 mg) | Reagentia [reagentia.eu]
- 7. akjournals.com [akjournals.com]
- 8. Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 4',4'''-Di-O-methylcupressuflavone with other known α-glucosidase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Glucosidase inhibitors are a cornerstone in the management of type 2 diabetes, effectively delaying carbohydrate digestion and mitigating postprandial hyperglycemia. The exploration of natural compounds as alternative or adjunctive therapies is a burgeoning field of research. This guide synthesizes available in vitro data to benchmark the potential of 4',4'''-Di-O-methylcupressuflavone against its synthetic counterparts. The data indicates that certain biflavonoids exhibit potent α-glucosidase inhibition, in some cases surpassing the efficacy of commercial inhibitors.
Efficacy Comparison of α-Glucosidase Inhibitors
The inhibitory activity of α-glucosidase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
The following table summarizes the IC50 values for various biflavonoids, including those structurally related to this compound, and the commercial α-glucosidase inhibitors. It is important to note that direct comparison is most accurate when data is generated from the same study under identical experimental conditions.
| Compound | Type | IC50 (µM) | Source (Enzyme) |
| Acarbose (B1664774) | Commercial Inhibitor | 0.57 ± 0.03 | Saccharomyces cerevisiae |
| Acarbose | Commercial Inhibitor | 262.32 µg/mL | Not Specified |
| Acarbose | Commercial Inhibitor | 117.20 µg/mL | Saccharomyces cerevisiae |
| Miglitol | Commercial Inhibitor | Not specified in µM | Not Specified |
| Voglibose | Commercial Inhibitor | 5.6 (human lysosomal), 0.11 (rat maltase), 0.16 (rat isomaltase), 0.07 (rat sucrase) | Various |
| 7-O-methylcupressuflavone | Biflavonoid | 78.32 ± 0.52 | Saccharomyces cerevisiae |
| 7,7''-di-O-methylagathisflavone | Biflavonoid | 388.39 ± 0.68 | Saccharomyces cerevisiae |
| 4′,4′′′-di-O-methylamentoflavone | Biflavonoid | 389.76 ± 1.55 | Saccharomyces cerevisiae |
| 4''',7-di-O-methylcupressuflavone | Biflavonoid | 537.98 ± 2.35 | Saccharomyces cerevisiae |
Note: The IC50 values for acarbose vary significantly across different studies, highlighting the importance of standardized assays for direct comparison.
Experimental Protocols
The following is a standard protocol for an in vitro α-glucosidase inhibition assay, which is commonly used to determine the IC50 values of potential inhibitors.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and positive control in phosphate buffer.
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
Add a specific volume of the α-glucosidase solution to each well of a 96-well microplate.
-
Add an equal volume of the different concentrations of the test compound or positive control to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the pNPG solution to each well.
-
Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The production of p-nitrophenol from the hydrolysis of pNPG results in a yellow color, which can be quantified spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of α-glucosidase inhibitors is the competitive inhibition of the enzyme at the brush border of the small intestine. This action prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption into the bloodstream.
Below are diagrams illustrating the mechanism of α-glucosidase inhibition and a typical experimental workflow for screening potential inhibitors.
Caption: Experimental workflow for α-glucosidase inhibition assay.
Caption: Mechanism of competitive α-glucosidase inhibition.
independent verification of the reported NMR data for 4',4'''-Di-O-methylcupressuflavone
An Independent Verification of Reported NMR Data for 4',4'''-Di-O-methylcupressuflavone
In the interest of scientific rigor and reproducibility, this guide provides an independent verification and comparison of the reported Nuclear Magnetic Resonance (NMR) spectroscopic data for the biflavonoid this compound. This compound, a derivative of cupressuflavone (B190865), has been the subject of phytochemical investigations, and accurate spectral data is paramount for its unambiguous identification and for facilitating further research into its biological activities. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Reported NMR Data
This compound was isolated from Phyllanthus sellowianus by Hnatyszyn, Ferraro, and Coussio, and its ¹H and ¹³C NMR data were published in the Journal of Natural Products in 1987. At present, access to the full text of this publication to retrieve the originally reported data has not been possible.
Independent Verification
As of the latest search, no independent study providing a complete set of ¹H and ¹³C NMR data for this compound has been located in the publicly available scientific literature. The initial promising lead of a 2023 publication by Kurniawanti et al. on bioactive flavone (B191248) dimers from Araucaria columnaris provided data for related cupressuflavone derivatives but not for the specific target compound of this guide.
Due to the current unavailability of both the original and an independent set of NMR data, a direct comparison is not feasible at this time. This highlights a critical challenge in natural product research: the accessibility of primary experimental data.
Experimental Protocols
While the specific experimental conditions used for the original characterization of this compound are not accessible, a general protocol for acquiring ¹H and ¹³C NMR spectra of flavonoid compounds is provided below. This protocol is based on standard methodologies in the field.
General Protocol for ¹H and ¹³C NMR Spectroscopy of Flavonoids:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified flavonoid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be reported.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral width: 12-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Typical parameters include:
-
Pulse sequence: A proton-decoupled pulse program (e.g., zgpg30).
-
Spectral width: 200-250 ppm.
-
Number of scans: 1024-4096 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2-5 seconds.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the deuterated solvent peak.
-
-
2D NMR Spectroscopy (for structural elucidation):
-
To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Workflow for Independent Verification of NMR Data
The process of independently verifying reported NMR data is a cornerstone of reliable chemical research. The logical workflow for such a verification is outlined in the diagram below.
Caption: A flowchart illustrating the systematic process for the independent verification of reported NMR data for a natural product.
Conclusion
While a direct comparison of the NMR data for this compound is currently impeded by the inaccessibility of the primary and independent data, this guide underscores the critical importance of data availability and transparency in the scientific community. The provided general experimental protocol and the verification workflow serve as valuable resources for researchers engaged in the characterization of natural products. Future efforts to locate the original publication or new independent studies will be necessary to complete this comparative analysis.
Safety Operating Guide
Safe Disposal of 4',4'''-Di-O-methylcupressuflavone: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for 4',4'''-Di-O-methylcupressuflavone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals handling this compound should adhere to the following protocols.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, general principles for handling similar chemical compounds should be strictly followed. Always operate in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed professional waste disposal service. Chemical waste must be segregated and disposed of in accordance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting the waste.
-
Ensure the container is in good condition and free from leaks.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or a certified chemical waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste, including its name and quantity.
-
In the absence of a specific SDS, it is prudent to treat this compound as a potentially hazardous substance. The primary route of disposal for many laboratory chemicals, particularly those with limited toxicological data, is high-temperature incineration by a licensed facility. This method ensures the complete destruction of the compound, preventing its release into the environment.
Quantitative Data Summary
Due to the limited availability of public data for this compound, a comprehensive quantitative data table cannot be provided at this time. It is recommended to consult the supplier's specific documentation or conduct in-house analysis to determine key physicochemical properties relevant to its disposal.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₂O₁₀ | N/A |
| Molecular Weight | 566.5 g/mol | N/A |
| Physical State | Solid | N/A |
| Solubility | Insoluble in water | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide. For methodologies related to its application, researchers should consult relevant scientific literature.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
